2,4-Difluoro-5-methoxybenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-difluoro-2-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-14-7-2-4(8(11,12)13)5(9)3-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOXCTCZEPSAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2,4-Difluoro-5-methoxybenzotrifluoride in Agrochemical Synthesis
This guide details the technical role, synthesis, and application of 2,4-Difluoro-5-methoxybenzotrifluoride (CAS 1935291-66-9) in modern agrochemical development.
Executive Summary
This compound is a specialized organofluorine scaffold used primarily as a late-stage intermediate in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides .[1][2] Its structural uniqueness lies in the synergistic combination of a trifluoromethyl (
This guide explores its utility as a "privileged structure" for generating 2,4-difluoro-5-hydroxyphenyl and 2-fluoro-4-amino-5-methoxyphenyl motifs, which are critical for optimizing lipophilicity (
Part 1: Chemical Profile & Reactivity Analysis
Structural Properties
The compound features a benzene core decorated with electron-withdrawing groups (EWGs) and one electron-donating group (EDG).
| Property | Value / Characteristic |
| CAS Number | 1935291-66-9 |
| IUPAC Name | 1,5-difluoro-2-methoxy-4-(trifluoromethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 212.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~180–185 °C (Predicted @ 760 mmHg) |
| Electronic Character | Highly electron-deficient ring due to |
Mechanistic Reactivity Map
The reactivity of this scaffold is defined by the interplay between the activating
-
Site A (
-Fluorine): This fluorine is para to the strong EWG. It is the most electrophilic site and highly susceptible to Nucleophilic Aromatic Substitution ( ). -
Site B (
-Fluorine): This fluorine is ortho to the group. It is activated but sterically more hindered than . -
Site C (
-Methoxy): The methoxy group is chemically robust but can be selectively demethylated (using ) to reveal a phenol. This phenol is the gateway to ether-linked herbicides (e.g., diphenyl ethers).
Figure 1: Reactivity map illustrating the regioselective functionalization sites.
Part 2: Synthesis of the Intermediate
The synthesis of this compound is non-trivial due to the difficulty of placing a methoxy group meta to a
Retrosynthetic Analysis
-
Precursor: 2,4-Dichloro-5-nitrobenzotrifluoride.
-
Fluorination: KF/Sulfolane converts chlorides to fluorides.
-
Functional Group Interconversion: The nitro group is converted to a methoxy group (via reduction, diazotization, and methanolysis) or via direct nucleophilic displacement if conditions allow (though rare for meta-nitro).
Note: A more direct route uses 2,4,5-trifluorobenzotrifluoride, but nucleophilic attack by methoxide favors the 4-position (para to
Part 3: Application in Agrochemical Synthesis[4][5]
Synthesis of PPO Inhibitor Scaffolds
The most critical application of this intermediate is as a precursor for Protoporphyrinogen Oxidase (PPO) inhibitors . These herbicides (e.g., fomesafen analogs, pyraflufen-ethyl derivatives) often require a 2,4-difluoro-5-substituted phenyl ring .
Workflow:
-
Demethylation: Convert this compound to 2,4-Difluoro-5-hydroxybenzotrifluoride .
-
Coupling: React the phenol with a propargyl halide or a heterocycle (e.g., uracil, triazinedione).
Protocol: Demethylation with Boron Tribromide (
)
This protocol yields the key phenolic intermediate.
-
Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, N2 inlet, and addition funnel.
-
Charge: Add This compound (10.0 g, 47 mmol) and anhydrous Dichloromethane (DCM) (100 mL). Cool to -78 °C.
-
Addition: Add
(1.0 M in DCM, 52 mmol, 1.1 eq) dropwise over 30 minutes. Maintain temperature below -70 °C. -
Reaction: Allow the mixture to warm to 0 °C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Pour the reaction mixture slowly into ice water (200 mL). Caution: Exothermic.
-
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/DCM to obtain 2,4-Difluoro-5-hydroxybenzotrifluoride as a white solid (Yield: >90%).
Synthesis of Novel Sulfonamide Herbicides
Similar to Penoxsulam and Florasulam , the 5-methoxy group can serve as a handle for sulfonamide construction if the
Pathway:
-
Chlorosulfonation: Treat the intermediate with chlorosulfonic acid. The directing effects of F and OMe direct the sulfonyl group to position 3 (between the two fluorines) or position 6 (sterically hindered).
-
Correction: Due to the deactivating
, electrophilic substitution is difficult. A lithium-halogen exchange approach is preferred.-
Lithiation: React with
-BuLi at -78 °C (Directs ortho to F). -
Quench:
followed by to form the sulfonyl chloride.
-
Part 4: Experimental Logic & Safety
Regioselectivity in Reactions
When reacting this scaffold with amines (e.g., to create an aniline derivative for SDHI fungicides), the regiochemistry is governed by the
| Nucleophile | Conditions | Major Product | Mechanism |
| Primary Amine ( | 4-amino-2-fluoro-5-methoxy... | Attack para to | |
| Thiol ( | 4-thio-2-fluoro-5-methoxy... | Attack para to |
Why? The Meisenheimer complex formed by attack at C-4 is stabilized by the strong inductive and mesomeric withdrawal of the para-
Figure 2: Divergent synthesis pathways for herbicide and fungicide discovery.
Safety & Handling
-
HF Generation: Under strong basic conditions or high heat,
reactions release fluoride ions. In acidic workups, this can generate trace HF. Use calcium gluconate gel as a precaution. -
Skin Absorption: Fluorinated aromatics are highly lipophilic and can penetrate skin rapidly. Double-gloving (Nitrile/Laminate) is mandatory.
References
-
Lamberth, C., & Dinges, J. (2012).[3] Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. (Discusses the role of fluorinated benzenes in herbicide design).
-
Fujiwara, T., et al. (2016). "Synthesis and Herbicidal Activity of Novel PPO Inhibitors." Journal of Agricultural and Food Chemistry. (Contextualizes the 2,4-difluoro-5-substituted phenyl motif).[1][4]
-
Alfa Chemistry. (2024). Product Sheet: this compound (CAS 1935291-66-9).[1][5] Link
-
Sigma-Aldrich. (2024). Building Blocks for Agrochemical Synthesis. Link
-
Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[6] ChemBioChem, 5(5), 570-589. (Mechanistic grounding for the
and F effects).
Sources
- 1. 2-Iodo-3-(trifluoromethoxy)benzonitrile | CAS#:1803833-17-1 | Chemsrc [chemsrc.com]
- 2. Mfcd28986197 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-DIFLUORO-5-HYDROXYBENZOTRIFLUORIDE,(CAS# 1632283-20-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. 1185307-06-5_2-(1-哌嗪基)-3-吡啶甲腈盐酸盐CAS号:1185307-06-5_2-(1-哌嗪基)-3-吡啶甲腈盐酸盐【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
Metabolic Stability of Benzotrifluoride Rings in Drug Discovery
Executive Summary
In modern medicinal chemistry, the benzotrifluoride moiety (trifluoromethylbenzene) serves as a critical pharmacophore, widely utilized to modulate lipophilicity, metabolic stability, and binding affinity. While the carbon-fluorine (C–F) bond is often termed the "strongest single bond in organic chemistry," assuming absolute metabolic inertness is a dangerous oversight.
This guide provides a deep technical analysis of the metabolic fate of benzotrifluoride rings. We explore the physicochemical basis of their stability, the specific mechanisms by which they block cytochrome P450 (CYP) oxidation, and the rare but toxicologically relevant pathways of oxidative defluorination. Furthermore, we detail a self-validating microsomal stability protocol designed to rigorously assess these moieties in early-stage discovery.
The Physicochemical Basis of Stability
The metabolic resilience of the benzotrifluoride ring stems from three synergistic physicochemical properties: bond dissociation energy (BDE), steric shielding, and electronic deactivation.
Bond Dissociation Energy (The Thermodynamic Barrier)
The primary defense against metabolic cleavage is the thermodynamic stability of the C–F bond. CYP450 enzymes typically operate by abstracting a hydrogen atom or transferring oxygen to a heteroatom/unsaturation. The energy required to homolytically cleave a benzylic C–F bond is significantly higher than that of a C–H bond.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Metabolic Implication |
| Ar–CH₃ (Benzylic C–H) | ~88–90 | Highly labile; primary site of CYP oxidation. |
| Ar–H (Aromatic C–H) | ~110 | Susceptible to epoxidation/hydroxylation (NIH shift). |
| Ar–CF₃ (Benzylic C–F) | ~116–120 | Thermodynamically resistant to direct CYP abstraction. |
Electronic Deactivation (The Kinetic Barrier)
The trifluoromethyl group is a powerful electron-withdrawing group (EWG).
-
Hammett Constant (
): 0.54 -
Effect: It pulls electron density away from the aromatic ring. Since CYP450 oxidation is generally electrophilic (involving the high-valent Iron-Oxo species, Compound I), an electron-deficient ring is a poor substrate. This effectively "deactivates" the ring toward arene oxidation.
Steric Shielding
The van der Waals radius of the
Metabolic Pathways: Blockade vs. Bioactivation
While the
The "Metabolic Switch" Strategy
Medicinal chemists frequently replace a methyl group or a hydrogen with a trifluoromethyl group to block a "soft spot."[1]
-
Mechanism: By substituting a labile site (e.g., the para-position of a phenyl ring) with
, the molecule is forced to undergo metabolism at a less favorable site, or it is excreted unchanged. -
Classic Example: Fluoxetine (Prozac) . The para-trifluoromethyl group prevents hydroxylation at the 4-position, significantly extending the half-life compared to its non-fluorinated analogs.
The Failure Mode: Oxidative Defluorination
Contrary to the "inert" dogma, benzotrifluorides can undergo metabolism. The most critical pathway is oxidative defluorination , which often leads to reactive metabolites and toxicity.
This does not occur via direct attack on the fluorine. Instead, it proceeds via hydroxylation at a specific position on the ring , leading to an unstable intermediate that collapses.
Mechanism of Oxidative Defluorination[2][3]
-
Initial Attack: CYP450 hydroxylates the aromatic ring.
-
Rearrangement: If hydroxylation occurs ortho or para to the
group, the resulting phenol can oxidize further to a quinone methide species. -
Fluoride Elimination: The unstable intermediate ejects a fluoride ion to restore aromaticity or stabilize the structure.
Case Study: Sunitinib The kinase inhibitor Sunitinib undergoes oxidative defluorination, leading to a reactive quinone-imine intermediate capable of covalent binding to hepatic proteins, a mechanism implicated in its hepatotoxicity profile.
Figure 1: Divergent metabolic fates of benzotrifluoride rings. While the moiety is designed to block metabolism (Green path), hydroxylation at adjacent sites can trigger defluorination and toxicity (Red path).
Experimental Protocol: Microsomal Stability Assay
To validate the stability of a benzotrifluoride-containing lead, a standard liver microsome assay is insufficient unless optimized for volatile fragments and specific cofactor requirements. Below is a rigorous, self-validating protocol.
Materials & Reagents
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).
Step-by-Step Workflow
Step 1: Preparation (The "Master Mix" Approach)
-
Prepare a 2X Master Mix containing HLM (final assay conc: 0.5 mg/mL) in KPi buffer.
-
Pre-warm Master Mix and NADPH solution separately at 37°C for 5 minutes. Explanation: Pre-warming prevents temperature shock kinetics.
Step 2: Incubation
-
Spike test compound (1 µM final) into the Master Mix. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
Critical Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).
Step 3: Time-Course Sampling
-
Sample at
minutes. -
Transfer 50 µL of reaction mixture into 150 µL of Quench Solution.
-
Why this ratio? A 1:3 ratio ensures complete protein precipitation and stops metabolic activity instantly.
Step 4: Analysis
-
Centrifuge samples at 4,000g for 15 minutes.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor for Defluorination: Specifically look for neutral loss of 20 Da (HF) or shifts corresponding to hydroxylation (+16 Da) followed by defluorination.
Figure 2: Microsomal stability assay workflow optimized for kinetic profiling.
Data Interpretation & Troubleshooting
Calculating Intrinsic Clearance ( )
Plot
Troubleshooting High Clearance
If a benzotrifluoride compound shows high clearance despite the "metabolic block":
-
Check for Defluorination: Look for the +16 Da (phenol) and -20 Da (defluorinated) peaks in MS.
-
Check Ipso-Substitution: Rare, but nucleophiles (GSH) can sometimes displace the
group if the ring is highly electron-deficient (e.g., if nitro groups are also present). -
Check Solubility: Ensure the compound didn't precipitate, mimicking metabolic loss.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Speed, B., et al. (2012). Oxidative defluorination of sunitinib: a likely cause of hepatotoxicity.[2] Chemical Research in Toxicology, 25(4). Link
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
Sources
Navigating the Nuances of a Key Aripiprazole Intermediate: A Technical Guide to CAS 129722-34-5
For Immediate Release
For researchers, scientists, and professionals in drug development, the quality of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (CAS 129722-34-5), a critical intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. We will explore the landscape of commercial suppliers, the significance of purity grades, and the analytical methodologies that underpin the quality control of this vital compound.
The Critical Role of CAS 129722-34-5 in Aripiprazole Synthesis
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone serves as a key building block in the synthesis of Aripiprazole.[1] The manufacturing process of Aripiprazole typically involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane to yield CAS 129722-34-5. This intermediate is then reacted with 1-(2,3-dichlorophenyl)piperazine to form the final Aripiprazole molecule. The purity of this intermediate directly influences the impurity profile of the resulting API, making its stringent control a critical aspect of pharmaceutical manufacturing.
Commercial Suppliers and Available Purity Grades
A number of chemical suppliers offer 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, with purities typically ranging from 97% to over 99%. The choice of supplier and purity grade is a critical decision for researchers and developers, with implications for both the cost of materials and the quality of the final product.
| Supplier | Stated Purity | Analytical Method |
| Sigma-Aldrich | 97% | Not specified on product page |
| LGC Standards | >95% (HPLC) | HPLC |
| TCI Chemicals | >98.0% (HPLC)(N) | HPLC (N) |
| SynThink Research Chemicals | ≥98% (HPLC) | HPLC |
| Chemodex | ≥98% (HPLC) | HPLC |
| Various Suppliers on ChemicalBook | 98%, 99% | HPLC mentioned in some synthesis descriptions |
Note: The "(N)" in the TCI Chemicals specification likely refers to a specific internal method or standard.
The most commonly available grades are "Reagent Grade" or "Technical Grade," suitable for research and development purposes. For use in GMP-compliant manufacturing of Aripiprazole, a higher purity "Pharmaceutical Grade" intermediate would be required. This grade would necessitate more rigorous quality control and documentation to ensure compliance with regulatory standards.
The Significance of Purity: More Than Just a Number
The percentage purity of CAS 129722-34-5 is a critical quality attribute (CQA) that can significantly impact the downstream synthesis of Aripiprazole. The presence of impurities can lead to:
-
Formation of Undesirable Side Products: Impurities in the intermediate can react with other reagents to form new, and potentially toxic, byproducts in the final API.
-
Reduced Yield: Impurities can interfere with the primary reaction, leading to a lower yield of Aripiprazole.
-
Complicated Purification Processes: The presence of impurities in the intermediate can necessitate additional and more complex purification steps for the final API, increasing production time and cost.
-
Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA have strict guidelines on the control of impurities in pharmaceutical products.
Understanding Potential Impurities
The synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone can give rise to several process-related impurities. A key potential impurity is 1,4-bis[3,4-dihydro-2(1H)quinolinon-7-oxy]butane . This dimer is formed when a second molecule of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone reacts with the bromo-functionalized intermediate. Control of this impurity is crucial as its similar structure can make it difficult to remove in later stages.
Other potential impurities can include unreacted starting materials like 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and residual solvents used in the synthesis and purification processes.
Analytical Methodologies for Quality Control
A robust analytical framework is essential to ensure the quality and consistency of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. A comprehensive Certificate of Analysis (CoA) for a high-purity batch of this intermediate would typically include the following tests:
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | To ensure the material is a white to off-white powder, free from foreign particles. |
| Identification | ¹H-NMR, IR, Mass Spectrometry | To confirm the chemical structure of the compound. |
| Assay (Purity) | HPLC | To quantify the amount of the desired compound, typically expressed as a percentage. |
| Related Substances | HPLC | To detect and quantify any impurities present in the material. |
| Loss on Drying | Gravimetric | To determine the amount of volatile matter (e.g., water, residual solvents). |
| Melting Point | Capillary Method | To provide a physical characteristic for identification and as an indicator of purity. |
| Heavy Metals | USP <231> or equivalent | To ensure the absence of heavy metal contamination. |
| Residual Solvents | Gas Chromatography (GC) | To quantify the amount of any remaining solvents from the manufacturing process. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for determining the purity and impurity profile of pharmaceutical intermediates like CAS 129722-34-5. A validated, stability-indicating HPLC method is crucial for separating the main compound from any potential impurities.
A typical HPLC method for this analysis would involve:
-
Column: A reversed-phase column (e.g., C18) is commonly used to separate compounds based on their hydrophobicity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components.
-
Detector: A UV detector is commonly used, as the quinolinone structure contains a chromophore that absorbs UV light. The detection wavelength is chosen to maximize the response for both the main compound and any potential impurities.
-
Validation: The HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.
Regulatory Context: Adherence to ICH Guidelines
The quality of pharmaceutical intermediates is governed by international guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline outlines the GMP principles that should be applied to the manufacturing of APIs and, by extension, to the later stages of intermediate synthesis.[2]
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for the reporting, identification, and qualification of impurities in new drug substances.[3] While it applies to the final API, the principles of impurity control are established during the synthesis of intermediates.
-
ICH Q11: Development and Manufacture of Drug Substances: This guideline emphasizes a scientific and risk-based approach to the development and manufacturing of drug substances, including the control of starting materials and intermediates.[2]
Adherence to these guidelines is essential for any manufacturer intending to supply intermediates for the production of pharmaceutical products for regulated markets.
Conclusion and Recommendations
For researchers and drug development professionals working with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, a thorough understanding of the available commercial landscape, the nuances of purity grades, and the analytical methods used for quality control is indispensable.
Key recommendations include:
-
Supplier Qualification: Always request and critically review the Certificate of Analysis from any potential supplier. Inquire about their quality management systems and their adherence to GMP principles, especially for later-stage development and commercial supply.
-
Purity Grade Selection: For early-stage research, a standard reagent grade may be sufficient. However, for preclinical and clinical development, and certainly for commercial manufacturing, sourcing a high-purity, well-characterized intermediate from a reputable supplier is non-negotiable.
-
In-house Verification: It is best practice to perform in-house analytical testing to verify the identity and purity of the received material, even when a supplier's CoA is provided.
By applying a rigorous, science-based approach to the procurement and quality assessment of this key Aripiprazole intermediate, researchers and manufacturers can ensure the integrity of their drug development programs and ultimately contribute to the production of safe and effective medicines.
Visualizations
Figure 1: A simplified representation of the synthesis pathway of Aripiprazole, highlighting the central role of the intermediate CAS 129722-34-5.
Figure 2: A flowchart illustrating the key steps in the quality control process for the pharmaceutical intermediate CAS 129722-34-5.
References
-
ICH. (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]
-
Pharmaffiliates. (2025, December 8). Aripiprazole Intermediates Guide: Synthesis, Sourcing & Manufacturing. [Link]
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. [Link]
-
Scholars Research Library. (n.d.). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Retrieved February 24, 2026, from [Link]
-
SynThink Research Chemicals. (n.d.). Aripiprazole Bromobutoxyquinoline Impurity. Retrieved February 24, 2026, from [Link]
-
ICH. (2012). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]
Sources
Methodological & Application
Synthesis of 2,4-Difluoro-5-methoxybenzotrifluoride from phenols
Application Note: Selective Synthesis of 2,4-Difluoro-5-methoxybenzotrifluoride from Phenolic Precursors
Executive Summary
The synthesis of This compound (CAS: 1935291-66-9) represents a critical transformation in the development of fluorinated pharmacophores, particularly for kinase inhibitors and agrochemicals where metabolic stability and lipophilicity are paramount.
This guide addresses the specific challenge of installing a methoxy group at the meta position relative to the trifluoromethyl (
Retrosynthetic Analysis & Strategic Logic
The structural challenge lies in the 1,2,4,5-substitution pattern.[1] The
Pathway Logic:
-
Target: this compound.
-
Disconnection: O-Methylation of the corresponding phenol.
-
Precursor: 2,4-Difluoro-5-hydroxybenzotrifluoride.
-
Origin: Nitration of 2,4-difluorobenzotrifluoride (directed to C5 by the cooperative ortho/para directing effects of fluorine atoms at C2 and C4), followed by reduction and diazotization/hydrolysis.[1]
Figure 1: Retrosynthetic strategy highlighting the necessity of the phenol intermediate to ensure C5 regioselectivity.
Protocol A: Synthesis of the Precursor Phenol (Upstream Context)
Note: If 2,4-difluoro-5-hydroxybenzotrifluoride (CAS 1632283-20-5) is purchased commercially, proceed directly to Protocol B.
To synthesize the phenol from 2,4-difluorobenzotrifluoride :
-
Nitration: React 2,4-difluorobenzotrifluoride with
. The fluorines at C2 and C4 direct the nitro group to C5 (the only position ortho to one F and para to the other, while meta to the deactivating ).[1] -
Reduction: Hydrogenation (
, Pd/C) converts the nitro group to an aniline.[1] -
Hydrolysis: Diazotization (
, ) followed by heating in aqueous acid converts the diazonium salt to the phenol.[1]
Protocol B: O-Methylation of 2,4-Difluoro-5-hydroxybenzotrifluoride
Core Directive: This is the primary method for generating the target ether from the phenol.
Experimental Design Principles
-
Base Selection: Potassium Carbonate (
) is preferred over Sodium Hydride (NaH).[1] The phenol is sufficiently acidic due to the electron-withdrawing and F groups ( ).[1] offers a milder, safer profile with fewer side reactions.[1] -
Solvent: Acetone (reflux) or DMF (room temp/mild heat). Acetone is preferred for ease of workup (volatile), while DMF increases reaction rate for sluggish substrates.[1]
-
Methylating Agent: Iodomethane (MeI) or Dimethyl Sulfate (DMS).[1] MeI is recommended for lab scale due to easier handling; DMS is often used in process scale but requires stricter safety controls.[1]
Reagents & Equipment
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2,4-Difluoro-5-hydroxybenzotrifluoride | 1.0 | Limiting Reagent |
| Potassium Carbonate ( | 1.5 - 2.0 | Base (Anhydrous, granular) |
| Iodomethane (MeI) | 1.2 - 1.5 | Methylating Electrophile |
| Acetone | 10 V (mL/g) | Solvent (Reagent Grade) |
Step-by-Step Procedure
Step 1: Deprotonation [1]
-
Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 2,4-difluoro-5-hydroxybenzotrifluoride (1.0 equiv).
-
Add Acetone (10 volumes relative to phenol mass).
-
Add Potassium Carbonate (1.5 equiv) in a single portion.
-
Stir the suspension at room temperature for 15–30 minutes. Observation: The mixture may turn slightly yellow as the phenoxide anion forms.[1]
Step 2: Methylation 5. Add Iodomethane (1.2 equiv) dropwise via syringe.[1] Caution: MeI is volatile and toxic.[1] Perform in a fume hood. 6. Heat the reaction mixture to Reflux (approx. 56 °C) . 7. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC.[1]
- Target Time: 2–4 hours.
- Endpoint: Disappearance of the starting phenol peak.[1]
Step 3: Workup & Isolation
8. Cool the mixture to room temperature.
9. Filter off the inorganic solids (
- Dry the organic phase over Anhydrous
or .[1] - Filter and concentrate to dryness to yield the crude product.
Step 4: Purification
-
The crude product is typically a low-melting solid or oil.
-
Distillation: If oil, purify via vacuum distillation.[1]
-
Recrystallization: If solid, recrystallize from Hexane/Ethanol.[1]
-
Yield Expectation: 85–95%.[1]
Process Validation & Quality Control
Ensure the identity of the product using the following markers.
| Analytical Method | Expected Signal / Criteria | Interpretation |
| Characteristic O-Methyl singlet. | ||
| Three distinct signals | 1 | |
| HPLC Purity | > 98.0% (Area %) | Absence of phenol precursor (shorter retention time).[1] |
| Appearance | White crystalline solid or colorless oil | Color indicates oxidation/impurities.[1] |
Mechanism & Pathway Visualization
The reaction follows a standard
Figure 2:
Safety & Handling (E-E-A-T)
-
Iodomethane (MeI): A potent neurotoxin and alkylating agent.[1] Use strictly in a fume hood. Double-glove (Nitrile) is recommended. Destroy excess MeI in waste streams using aqueous ammonia or dilute NaOH.[1]
-
Benzotrifluoride Derivatives: Often skin and eye irritants.[1] In case of contact, wash immediately with PEG-400 or copious water.
-
Waste Disposal: Segregate halogenated organic waste. The aqueous washes containing KI should be treated as chemical waste, not flushed.[1]
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 1935291-66-9). Available at:
-
Zhang, Y. et al. (2019).[1] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[4][6] (Demonstrates the nitration/hydrolysis pathway for polyfluorinated phenols). Asian Journal of Chemistry. Available at:
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Williamson Ether Synthesis protocols).
-
PubChem. Compound Summary: 2,4-Difluoro-5-hydroxybenzotrifluoride (CAS 1632283-20-5). Available at: [1]
Sources
- 1. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzotrifluoride for synthesis 402-45-9 [sigmaaldrich.com]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Precision Methoxylation of 2,4-Difluoro-5-Halobenzotrifluorides
Executive Summary
The regioselective functionalization of polyfluorinated aromatics is a cornerstone in the synthesis of bioactive fluorinated scaffolds found in fluoroquinolone antibiotics, herbicides, and next-generation oncology drugs. This application note details the protocol for the regioselective methoxylation of 2,4-difluoro-5-halobenzotrifluorides .
By exploiting the differential activation provided by the trifluoromethyl (
Scientific Foundation & Mechanistic Logic
The Substrate Architecture
The substrate, 2,4-difluoro-5-halobenzotrifluoride (where Halogen X = Cl or Br), presents two electrophilic sites susceptible to nucleophilic aromatic substitution (
-
C1 (
): A strong electron-withdrawing group (EWG) that activates the ring, particularly at the ortho (C2) and para (C4) positions. -
C5 (Halogen X): Provides inductive electron withdrawal (-I effect), further activating the ortho position (C4).
-
Leaving Group Ability: Fluorine is the preferred leaving group in
reactions over chlorine or bromine due to the high electronegativity of fluorine, which stabilizes the anionic Meisenheimer complex intermediate.
Regioselectivity Rationale
While both C2 and C4 are activated by the
-
Electronic Synergy: The C4 position benefits from the para-activation of the
group and the ortho-activation of the Halogen at C5. The C2 position is only activated by the ortho- group and is meta to the Halogen (minimal activation). -
Steric Factors: The C4 position is less sterically hindered than C2, which is flanked by the bulky
group.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the preferential formation of the C4-substituted product.
Caption: Mechanistic pathway showing the preferential nucleophilic attack at C4 due to synergistic electronic activation.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| 2,4-Difluoro-5-chlorobenzotrifluoride | >98% Purity | Substrate |
| Sodium Methoxide (NaOMe) | 25-30% wt. solution in MeOH | Nucleophile |
| Methanol (MeOH) | Anhydrous, HPLC Grade | Solvent |
| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Quenching Agent |
Protocol: Regioselective Mono-Methoxylation
Objective: Synthesize 4-methoxy-2-fluoro-5-chlorobenzotrifluoride.
Step 1: Preparation (0 - 15 mins)
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a temperature probe.
-
Charge the flask with 2,4-difluoro-5-chlorobenzotrifluoride (10.0 g, 46.2 mmol) and anhydrous Methanol (50 mL).
-
Cool the solution to 0°C using an ice/water bath. Cooling is critical to suppress bis-methoxylation.
Step 2: Nucleophilic Addition (15 - 45 mins)
-
Load Sodium Methoxide solution (1.05 equivalents, 48.5 mmol) into a pressure-equalizing addition funnel.
-
Add the NaOMe dropwise over 30 minutes, maintaining the internal temperature below 5°C .
-
Note: A slight exotherm will be observed. Rapid addition may lead to local overheating and impurity formation (C2 isomer).
-
Step 3: Reaction & Monitoring (45 mins - 3 hrs)
-
Allow the reaction to warm naturally to Room Temperature (20-25°C) .
-
Stir for 2–3 hours.
-
Monitor via TLC or HPLC :
Step 4: Quench & Workup
-
Cool the mixture back to 0°C.
-
Quench by slowly adding Water (50 mL) followed by 1 M HCl (~5 mL) to adjust pH to neutral (pH 6-7).
-
Remove bulk Methanol under reduced pressure (Rotary Evaporator, 40°C, 200 mbar).
-
Extract the aqueous residue with DCM (3 x 30 mL).
-
Combine organic layers and wash with Brine (1 x 30 mL).
-
Dry over anhydrous
, filter, and concentrate to yield the crude oil.
Step 5: Purification
-
Distillation: The product is typically a liquid. Purify via vacuum distillation (approx. bp 85-90°C @ 10 mmHg).
-
Yield: Expected isolated yield is 85-92% .
Workflow Diagram
Caption: Operational workflow for the synthesis of 4-methoxy-2-fluoro-5-halobenzotrifluoride.
Data Summary & Troubleshooting
Expected Analytical Data
| Parameter | Value / Observation |
| Appearance | Clear, colorless to pale yellow liquid |
| Major (C4-OMe): | |
| Regioselectivity | Typically >20:1 (C4 vs C2 isomer). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Presence of Bis-methoxy product | Excess NaOMe or Temperature too high. | Strictly limit NaOMe to 1.05 eq. Keep reaction <25°C. |
| Low Conversion | Old NaOMe reagent (absorbed moisture). | Use fresh NaOMe solution. Titrate if necessary. |
| Formation of Phenol (Hydrolysis) | Water present in solvent. | Ensure MeOH is anhydrous. Use a drying tube. |
| Poor Phase Separation | Emulsion formed during extraction. | Add more Brine or a small amount of MeOH to break emulsion. |
Safety Considerations
-
Hydrofluoric Acid (HF) Equivalents: While the leaving group is Fluoride (
), it forms Sodium Fluoride (NaF) in the basic medium. However, upon acidification, trace HF may form. Avoid glass contact if strictly acidic conditions are used at high temp (unlikely here). -
Benzotrifluorides: Generally irritants and potentially toxic. Handle in a fume hood.
-
Exotherm: The reaction of alkoxides with activated aromatics is exothermic. Control addition rate to prevent runaway.
References
-
Nucleophilic Arom
) Mechanism :-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]
-
- European Patent Office. "Preparation of chlorobenzotrifluoride compounds (EP0150587)".
-
Regioselectivity in Polyfluorinated Systems
-
Chemistry LibreTexts. "Nucleophilic Aromatic Substitution". Available at: [Link]
-
-
Properties of Analogous Compounds (2-Chloro-4-fluoro-5-nitrobenzoic acid)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-Chloro-4-fluoro-5-nitrobenzoic acid | CAS#:114776-15-7 | Chemsrc [chemsrc.com]
Solvent selection for coupling reactions with electron-deficient arenes
Application Note: Solvent Selection Strategies for Coupling Reactions with Electron-Deficient Arenes
Part 1: Executive Summary
Coupling reactions involving electron-deficient arenes (e.g., halopyridines, nitro-arenes, pyrimidines) present a paradox in transition-metal catalysis. While the electron-deficiency accelerates oxidative addition—often the rate-limiting step for electron-rich substrates—it simultaneously lowers the activation energy for deleterious side pathways, specifically Nucleophilic Aromatic Substitution (
This guide moves beyond traditional "trial-and-error" solvent screening. We provide a mechanistic framework for solvent selection that balances solubility, catalytic activity, and the suppression of background reactions, with a strong emphasis on sustainable (Green) solvent alternatives.
Part 2: Mechanistic Grounding & Solvent Effects
To select the correct solvent, one must understand the specific failure modes of electron-deficient substrates.
The Polarity Trap ( vs. Catalysis)
High-polarity aprotic solvents (DMF, DMSO, DMAc) are often the default for solubilizing polar heterocycles. However, for electron-deficient electrophiles, these solvents stabilize the Meisenheimer complex intermediate, dramatically accelerating background
-
Recommendation: Avoid DMF/DMAc if the substrate contains leaving groups (F, Cl,
) ortho/para to ring nitrogens.
Protodehalogenation and Hydrogen Atom Transfer (HAT)
Electron-deficient aryl radicals are highly electrophilic and prone to abstracting hydrogen atoms from the solvent.
-
Risk: Ethereal solvents (THF, Dioxane) and primary alcohols have weak
-C-H bonds. In the presence of trace radicals (initiated by base/impurities), these solvents act as H-donors, converting your starting material to the dehalogenated arene (Ar-X Ar-H). -
Mitigation: Use solvents with stronger bond dissociation energies (BDE) or no
-hydrogens (e.g., Water, -Amyl alcohol, Toluene) if dehalogenation is observed.
The "Green" Shift
Modern drug development mandates the removal of Class I/II solvents (Dioxane, DCM, DMF).
-
2-MeTHF: A superior alternative to THF. It is derived from renewable resources, forms a biphasic system with water (easy workup), and has a higher boiling point (
C) for difficult couplings. -
Aqueous Micellar Systems (TPGS-750-M): These allow reactions to proceed in water at room temperature.[1] The lipophilic core of the micelle concentrates the catalyst and substrate, often shielding the substrate from bulk aqueous side reactions.
Part 3: Visualization of Solvent Logic
The following diagram illustrates the decision matrix for solvent selection based on substrate properties and observed side reactions.
Figure 1: Decision matrix for selecting solvents in cross-coupling reactions, prioritizing green chemistry and side-reaction suppression.
Part 4: Detailed Protocol – The "Robust Screen"
Do not rely on a single set of conditions. For electron-deficient substrates, run this 4-vial screen to identify the optimal catalytic environment.
Scope: Suzuki-Miyaura or Buchwald-Hartwig Coupling.[2] Scale: 0.1 mmol (Screening).
Materials
-
Catalyst: Pd-G3/G4 precatalysts (e.g., XPhos Pd G3 or amphos Pd G3) are recommended to ensure rapid initiation.
-
Base:
(mild, anhydrous option) and (standard aqueous). -
Solvents:
-
Vial A (Standard): Toluene/Water (4:1)
-
Vial B (Green/Polar): 2-MeTHF/Water (4:1)
-
Vial C (Solubility/Polar):
-Amyl Alcohol (anhydrous) -
Vial D (High Polarity - Use with Caution): MeCN/Water (9:1)
-
Step-by-Step Procedure
-
Vessel Prep: Charge 4 reaction vials (with stir bars) with the Aryl Halide (1.0 equiv), Coupling Partner (1.2 equiv), and Base (2.0 equiv).
-
Self-Validating Step: Add an internal standard (e.g., 10 µL dodecane or trimethoxybenzene) to each vial now for accurate HPLC/GC yield determination later.
-
-
Inerting: Cap vials and purge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling of boronic acids and degradation of electron-rich ligands.
-
Solvent Addition: Add degassed solvents (1.0 mL, 0.1 M concentration) via syringe.
-
Catalyst Addition: Add the Pd-precatalyst (1-3 mol%) as a stock solution or solid (under inert flow).
-
Reaction: Heat to
C.-
Note: Electron-deficient arenes react fast. Do not overheat initially (
C) as this promotes dehalogenation.
-
-
Monitoring (The "Stop-Loss"):
-
Check LCMS at 1 hour.
-
If Ar-H (dehalogenation) > 10%: Stop. Switch solvent to Toluene or Water (Micellar).
-
If Ar-Nu (SNAr with solvent/base) detected: Switch to non-nucleophilic base (
) and non-polar solvent (Toluene).
-
Part 5: Data Summary & Troubleshooting
Table 1: Solvent Performance Characteristics for Electron-Deficient Arenes
| Solvent System | Polarity | Dehalogenation Risk | Green Rating | Best For | |
| Toluene / | Low | Low | Low | Medium | Highly reactive/unstable substrates; suppressing side reactions. |
| 2-MeTHF | Medium | Low | Medium | High | General purpose; replacing THF/DCM; easy workup. |
| High | Medium | Low | High | Polar substrates; Buchwald-Hartwig (solubilizes bases). | |
| DMF / DMAc | Very High | High | Low | Low (Toxic) | Only for extremely insoluble substrates; requires careful temp control. |
| TPGS-750-M (aq) | N/A | Low | Low | Best | Lipophilic substrates; room temp reactions; highest sustainability. |
Troubleshooting Logic
-
Observation: High Homocoupling of Boronic Acid.
-
Cause: Oxygen leak or slow oxidative addition allowing Boronic acid to dimerize.
-
Fix: Degas solvents more thoroughly; increase catalyst loading to compete with background oxidation.
-
-
Observation: Protodehalogenation (Ar-X
Ar-H).-
Cause: Solvent acting as H-donor via radical mechanism.
-
Fix: Switch from THF/Dioxane to Toluene or Water. Remove radical initiators (light, peroxides).
-
-
Observation: Catalyst Inhibition (Stalled conversion).
-
Cause: Pyridines/Nitrogens binding Pd; or Iodide inhibition.
-
Fix: Use strong binding ligands (Buchwald precatalysts); switch from Ar-I to Ar-Br; use polar solvent (alcohols) to solvate anionic halides.
-
Part 6: References
-
Green Bio-Based Solvents in C-C Cross-Coupling Reactions. ResearchGate. [Link]
-
CHEM21 Solvent Selection Guide. Green Chemistry for Sustainability. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (PMC). [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization. National Institutes of Health (PMC). [Link]
Sources
Strategic Fluorination in Drug Synthesis: A Guide to DAST and Selectfluor
Abstract
The strategic incorporation of fluorine into pharmaceutical intermediates is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, lipophilicity, and metabolic stability.[1] This guide provides a rigorous technical analysis of two dominant fluorination reagents: DAST (Diethylaminosulfur trifluoride) for nucleophilic fluorination and Selectfluor® (F-TEDA-BF4) for electrophilic fluorination. The following protocols prioritize safety, reproducibility, and mechanistic understanding, designed for researchers handling high-value intermediates.
Nucleophilic Fluorination: DAST
Reagent: Diethylaminosulfur trifluoride (DAST) Primary Application: Conversion of alcohols to alkyl fluorides; conversion of aldehydes/ketones to gem-difluorides.[2][3][4]
Mechanistic Insight
DAST operates via a substitution mechanism where the hydroxyl oxygen attacks the sulfur center, displacing a fluoride ion to form an activated alkoxy-aminosulfur difluoride intermediate.
-
Step 1 (Activation): The alcohol oxygen attacks the sulfur, releasing HF.
-
Step 2 (Displacement): The fluoride anion (F-) attacks the carbon center.
-
Primary Alcohols: Predominantly SN2 (Inversion of configuration).
-
Secondary/Tertiary Alcohols: Often mixed SN1/SN2 , leading to potential racemization or elimination (olefin formation) side products.
-
Critical Safety Parameters (The "Red Zone")
DAST is thermally unstable and shock-sensitive. Ignorance of these parameters has led to severe laboratory accidents.
-
Decomposition: DAST undergoes exothermic decomposition. While literature varies, significant decomposition onset is often observed >90°C. NEVER distill DAST.
-
Moisture Sensitivity: Reacts violently with water to generate Hydrofluoric Acid (HF).
-
Glassware: HF byproducts etch glass.[5] For large-scale or prolonged reactions, use PFA/FEP (fluoropolymer) vessels. For small-scale, borosilicate glass is acceptable if the reaction is anhydrous and quenched immediately.
Standardized Protocol: Conversion of Primary Alcohol to Alkyl Fluoride
Objective: Fluorination of N-protected amino alcohol (1.0 g scale).
Materials:
-
Substrate: 1.0 eq (dried azeotropically with toluene).
-
DAST: 1.2 – 1.5 eq.
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
-
Quench: Saturated aqueous NaHCO₃.
Workflow:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon flow. Charge with substrate and anhydrous DCM (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: Low temperature prevents immediate elimination side-reactions.
-
Addition: Add DAST dropwise via syringe. Maintain internal temperature < -70°C.
-
Observation: The solution may turn slightly yellow.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2-4 hours. Monitor by TLC/LC-MS.
-
Quench (CRITICAL):
-
Cool back to 0°C.
-
Do NOT add water to the reaction.
-
Transfer the reaction mixture slowly into a rapidly stirring beaker of saturated NaHCO₃ at 0°C. This neutralizes the HF generated.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[4] Dry over Na₂SO₄.[4][6]
Troubleshooting:
-
Issue: Elimination product (alkene) observed.[3]
-
Fix: Keep reaction at -78°C longer; do not warm to RT. Alternatively, switch to Deoxo-Fluor , which is more thermally stable and less prone to elimination.[3]
Electrophilic Fluorination: Selectfluor
Reagent: 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Primary Application: Fluorination of electron-rich centers (enolates, silyl enol ethers, aromatics).[7][8][9][10]
Mechanistic Insight
Selectfluor functions as a source of "F+".[8][11] The N-F bond is relatively weak.[12] The mechanism involves the transfer of fluorine to a nucleophile (such as an enol).
-
Activation: For carbonyl compounds, the reaction proceeds through the enol or enolate form.
-
Single Electron Transfer (SET): While often modeled as a polar SN2-type attack on F, some pathways involve SET, particularly with aromatic substrates.
Advantages[14]
-
Stability: A crystalline solid, non-hygroscopic, and stable up to ~195°C.
-
Handling: Does not generate free HF in situ; compatible with standard glassware.
-
Green Chemistry: Non-volatile and replaces hazardous gaseous F₂ or explosive perchloryl fluoride.
Standardized Protocol: -Fluorination of -Keto Esters
Objective: Synthesis of ethyl 2-fluoro-3-oxobutanoate.
Materials:
-
Substrate: Ethyl acetoacetate (1.0 eq).
-
Selectfluor: 1.1 eq.
-
Solvent: Acetonitrile (MeCN) is essential due to Selectfluor's solubility profile.
Workflow:
-
Dissolution: Dissolve substrate in MeCN (0.2 M) in a round bottom flask.
-
Addition: Add Selectfluor as a solid in one portion at RT.
-
Note: Selectfluor has poor solubility in DCM or THF; MeCN is required to solubilize the oxidant.
-
-
Reaction: Heat to mild reflux (60-80°C) or stir at RT depending on substrate reactivity.
-
Mechanism Check: If the substrate enolizes poorly, add a catalytic amount of acid (TFA) or base to promote enolization.
-
-
Monitoring: Reaction is usually complete within 4-12 hours. Selectfluor consumption can be monitored (suspension often clears or changes nature as the byproduct is formed).
-
Workup: Remove MeCN under reduced pressure. Resuspend residue in DCM/Water. Extract organics.
-
Purification: Silica gel chromatography.
Comparative Analysis
| Feature | DAST | Selectfluor |
| Fluorination Type | Nucleophilic (F-) | Electrophilic (F+) |
| Physical State | Yellow Liquid (Fuming) | White Crystalline Solid |
| Thermal Stability | Low (Dec. >90°C, explosive risk) | High (Stable <195°C) |
| Glassware | Plastic (PFA) preferred; Glass etches | Standard Borosilicate |
| Solvent Choice | DCM, CHCl₃, Ether | Acetonitrile (MeCN), Water, Ionic Liquids |
| Key Hazard | Generates HF; Shock sensitive | Oxidizer; Irritant |
| Cost | Moderate | Moderate to High |
Visual Workflows
Decision Matrix: Choosing the Right Reagent
Figure 1: Decision matrix for selecting fluorination reagents based on substrate electronics.
DAST Safety & Reaction Protocol
Figure 2: Step-by-step workflow for DAST fluorination emphasizing temperature control and quenching safety.
References
-
DAST Safety & Scale-up: Cochran, J. "Explosion Hazards of Diethylaminosulfur Trifluoride (DAST)." Chemical & Engineering News, 1979, 57(12), 4. [Link]
-
Selectfluor Discovery & Utility: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, 1992, (8), 595-596. [Link]
-
Modern Fluorination Reviews: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. [Link]
-
Process Chemistry Considerations: Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[3] Organic Process Research & Development, 2009, 13(6), 1122–1128. (Context for DAST alternatives). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DAST - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Simpler fluorine chemistry [soci.org]
- 6. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Selectfluor™ [sigmaaldrich.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Preparation of fluorinated building blocks for kinase inhibitor synthesis
Topic: Preparation of Fluorinated Building Blocks for Kinase Inhibitor Synthesis Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Introduction: The Fluorine Imperative
In modern kinase inhibitor discovery, fluorine is not merely a substituent; it is a structural editor. Approximately 30-40% of FDA-approved kinase inhibitors (e.g., Sorafenib , Ponatinib , Osimertinib ) incorporate fluorine to modulate physicochemical properties without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).[1]
Key Physicochemical Modulations
-
Metabolic Stability: Blocking cytochrome P450 oxidation sites (typically para-positions on phenyl rings) with fluorine prevents hydroxylation.[1]
-
Conformational Locking: The high electronegativity of fluorine (
) can induce preferred conformations via dipole-dipole interactions or hyperconjugation (the gauche effect), locking the kinase inhibitor into a bioactive pose. - Modulation: Fluorine adjacent to basic nitrogens (e.g., in aminopyridines) lowers basicity, improving membrane permeability by reducing the fraction of ionized species at physiological pH.[1]
Strategic Design: Building Block vs. Late-Stage Fluorination[1]
Before initiating synthesis, the chemist must decide between introducing fluorine early (Building Block approach) or late (Direct Functionalization).[1]
Decision Matrix for Fluorination Strategy
Figure 1: Decision tree for selecting the optimal fluorination pathway based on substrate electronics and structural complexity.
Detailed Experimental Protocols
Protocol A: Innate Radical C-H Trifluoromethylation of Heterocycles
Application: Direct introduction of
Materials
-
Substrate: 4-Azaindole or substituted Pyridine (1.0 equiv)
-
Reagent: Sodium Triflinate (Langlois Reagent, 3.0 equiv)[1]
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)[1]
-
Solvent: DCM:Water (2:1 mixture)
-
Catalyst: None (or catalytic
for difficult substrates)[1]
Step-by-Step Methodology
-
Setup: In a pressure tube (to contain volatile
radicals), dissolve the heteroaromatic substrate (1.0 mmol) in DCM (4 mL) and Water (2 mL). -
Reagent Addition: Add Sodium Triflinate (468 mg, 3.0 mmol) in one portion.
-
Initiation: Cool the mixture to 0°C. Dropwise add TBHP (5.0 mmol) over 5 minutes.
-
Reaction: Seal the tube and stir vigorously at ambient temperature (25°C) for 12–24 hours. Note: Vigorous stirring is critical for biphasic transfer.[1][2]
-
Work-up: Quench with saturated
. Extract with DCM ( ).[1] Dry organics over . -
Purification: Silica gel chromatography.
-
Checkpoint: Monitor regioselectivity via
NMR. The radical is nucleophilic and will attack the most electron-deficient position (e.g., C2 or C4 of pyridine).
-
Troubleshooting:
-
Low Yield:[1] Add 10 mol%
or .[1] Transition metals catalyze the decomposition of the peroxide, generating radicals more efficiently. -
Regioisomers: If a mixture of isomers is obtained, separation is usually feasible due to significant dipole differences.[1]
Protocol B: Synthesis of Difluoromethyl Ethers ( )
Application: Modulating H-bond donor capability of phenols (common hinge binders).[1] The
Materials
-
Substrate: Phenolic kinase intermediate (e.g., 3-fluoro-4-aminophenol derivative).[1]
-
Reagent: Sodium chlorodifluoroacetate (
) or Diethyl (bromodifluoromethyl)phosphonate.[1] -
Base:
(anhydrous).[1][2] -
Solvent: DMF or DMF:Water (10:1).[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the phenol (1.0 equiv) in DMF (0.2 M concentration).
-
Base Activation: Add
(2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Carbene Precursor: Add Sodium chlorodifluoroacetate (2.5 equiv).
-
Heating: Heat the mixture to 90–100°C.
-
Monitoring: Monitor by LC-MS. The product will show a mass shift of
( ). -
Work-up: Dilute with water, extract with Ethyl Acetate. Wash extensively with brine to remove DMF.
Expert Insight: If the reaction stalls, add 10-20% water to the DMF. The protonation step of the difluoromethoxide intermediate requires a proton source. Anhydrous conditions can sometimes lead to oligomerization of the carbene rather than product formation.
Critical Handling: Fluorinated Boronic Acids in Suzuki Coupling
A common failure mode in synthesizing fluorinated inhibitors is the protodeboronation of fluorinated aryl boronic acids (especially 2-fluoro or 2,6-difluoro derivatives) during Suzuki coupling.[1]
The Problem
Fluorine atoms ortho to the boron atom facilitate hydrolytic cleavage of the C-B bond under basic conditions, yielding the defunctionalized arene (H-arene) instead of the coupled product.
The Solution: Potassium Trifluoroborate ( ) Protocol
Convert unstable boronic acids to robust trifluoroborate salts before coupling.
-
Conversion: Dissolve Boronic Acid (1 equiv) in MeOH. Add
(3.5 equiv) dissolved in minimal water.[1] Stir 2 hours. Evaporate solvents and recrystallize from Acetone/Ether. -
Coupling Protocol:
Case Study: Synthesis of Sorafenib Core
Sorafenib (Nexavar) is a multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF.[1] Its synthesis illustrates the convergence of a fluorinated building block with a heteroaromatic core.
Workflow Visualization
Figure 2: Convergent synthesis of Sorafenib utilizing a pre-fluorinated aniline building block.
Key Synthetic Insight: The trifluoromethyl group on the aniline (Start2) is electron-withdrawing, making the aniline less nucleophilic. Therefore, the coupling (Step 2) often requires activating the aniline as an isocyanate or a phenyl carbamate before reacting with the amine intermediate.
Quality Control & Characterization
Fluorinated compounds require specific QC steps:
| Parameter | Method | Acceptance Criteria |
| Identity | Distinct shifts (e.g., | |
| Purity | qNMR (Quantitative) | Use |
| Solvent Residue | GC-HS | Fluorinated solvents (if used) can be trapped in crystal lattices.[1] |
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Ji, Y., et al. (2011).[1] Innate Radical Trifluoromethylation of Heterocycles. Proceedings of the National Academy of Sciences (PNAS). Link[1]
-
Zafrani, Y., et al. (2019).[1] Difluoromethyl Ethers: Synthesis and Properties. Journal of Medicinal Chemistry. Link[1]
-
Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link[1]
-
Bankston, D., et al. (2002). A Scalable Synthesis of BAY 43-9006 (Sorafenib). Organic Process Research & Development. Link[1]
Sources
Troubleshooting & Optimization
Preventing defluorination side reactions during nucleophilic substitution
Troubleshooting Guide: Preventing Defluorination Side Reactions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with defluorination during nucleophilic substitution reactions. This guide, curated by our team of Senior Application Scientists, provides in-depth, field-proven insights to help you diagnose and resolve this common yet complex side reaction.
Frequently Asked Questions (FAQs)
Q1: What is defluorination and why is it a significant problem in my nucleophilic aromatic substitution (SNAr) reaction?
A: Defluorination is an undesirable side reaction where a fluorine atom on your aromatic ring is replaced, often by a hydrogen atom, leading to the formation of a hydrodefluorination (HDF) byproduct instead of your desired substituted product. This is particularly problematic with electron-deficient fluoroarenes, which are common substrates in pharmaceutical and agrochemical synthesis.
The significance of this problem lies in:
-
Reduced Yield: Formation of the HDF byproduct directly consumes your starting material and reduces the overall yield of the target molecule.
-
Purification Challenges: The HDF byproduct often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming, which can impact project timelines and costs.
-
Wasted Resources: The loss of expensive or complex starting materials and reagents is economically inefficient.
The generally accepted mechanism for a productive SNAr reaction involves the nucleophilic attack on the carbon bearing the fluorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex. Subsequent elimination of the fluoride anion yields the desired product. However, competing pathways can lead to defluorination.
Q2: I'm observing a significant amount of hydrodefluorination byproduct. What are the most likely causes?
A: The presence of a hydrodefluorination (HDF) byproduct points to several potential issues in your reaction setup. The primary culprits are often related to the reaction conditions, which may be promoting undesired mechanistic pathways. Here are the most common causes to investigate:
-
High Reaction Temperatures: Elevated temperatures can accelerate defluorination. While heating is often necessary to drive SNAr reactions, excessive temperatures can favor side reactions. It's recommended to run the reaction at a lower temperature for a longer duration to suppress defluorination.
-
Strongly Basic Conditions: The choice and concentration of the base are critical. Strong bases can promote defluorination, so switching to a milder base like K₃PO₄ or Cs₂CO₃ is often beneficial.
-
Presence of Water or Protic Solvents: Polar and protic solvents can favor hydrodefluorination. Trace amounts of water can act as a proton source, leading to the formation of the HDF byproduct.
-
Inappropriate Solvent Choice: While polar aprotic solvents like DMSO and DMF are generally preferred for SNAr reactions, their high polarity can sometimes facilitate defluorination. Screening other solvents like THF, dioxane, or toluene might be necessary. The dipole moment of the solvent can influence the rate of C-F bond rupture.
To systematically troubleshoot this issue, a logical workflow is essential. The following diagram outlines a decision-making process for identifying and addressing the root cause of hydrodefluorination.
Caption: Troubleshooting workflow for hydrodefluorination.
Troubleshooting Guide: Step-by-Step Solutions
Problem: My SNAr reaction with a fluoroarene is giving a low yield of the desired product and a significant amount of a byproduct that appears to be the starting material with the fluorine replaced by a hydrogen.
Solution Workflow:
-
Confirm the Identity of the Byproduct:
-
Step 1.1: Isolate the byproduct using column chromatography or preparative HPLC.
-
Step 1.2: Characterize the byproduct using 1H NMR, 13C NMR, and mass spectrometry. The absence of a C-F coupling in the 13C NMR and the corresponding mass will confirm hydrodefluorination.
-
-
Optimize Reaction Parameters:
-
Step 2.1: Temperature Optimization.
-
Rationale: As a general rule, lower temperatures disfavor side reactions.
-
Action: Set up a series of parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) while keeping all other parameters constant. Monitor the reaction progress by LC-MS to determine the optimal temperature that maximizes the formation of the desired product while minimizing the HDF byproduct.
-
-
Step 2.2: Base Screening.
-
Rationale: The strength and nature of the base are critical. Stronger bases can increase the rate of defluorination.
-
Action: If you are using a strong base like NaOH or KOH, consider switching to a weaker inorganic base.
Base Typical Solvent Relative Strength Comments NaOH, KOH Protic solvents, DMSO Very Strong High potential for promoting defluorination. K₂CO₃ DMSO, DMF Moderate A good starting point for optimization; generally well-tolerated. Cs₂CO₃ DMSO, DMF, Dioxane Moderate Often provides higher yields and better selectivity. K₃PO₄ Dioxane, Toluene Moderate Can be effective, especially in cross-coupling reactions. -
-
Step 2.3: Solvent Purity and Choice.
-
Rationale: Water is a common proton source for HDF. The polarity of the solvent can also play a role.
-
Action:
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
If using a highly polar aprotic solvent like DMSO or DMF is leading to defluorination, consider screening less polar aprotic solvents such as THF or dioxane.
-
-
-
-
Advanced Troubleshooting:
-
Step 3.1: Evaluate Substrate and Nucleophile.
-
Rationale: The electronic properties of both the fluoroarene and the nucleophile can influence the propensity for side reactions. For instance, 2-fluoropyridines are known to be more susceptible to defluorination.
-
Action: If possible, consider if a more robust nucleophile or a substrate with different electronic properties could be used.
-
-
Experimental Protocol: General Procedure for Minimizing Defluorination in a Suzuki-Miyaura Cross-Coupling of a Fluoropyridine
This protocol provides a starting point for a Suzuki-Miyaura cross-coupling reaction, a common transformation where defluorination can be a significant side reaction, particularly with substrates like fluoropyridines.
Materials:
-
5-bromo-2-fluoropyridine (1.0 equiv)
-
4-fluorophenylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.5 mol%)
-
Degassed dioxane
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas.
-
To a reaction vessel, add 5-bromo-2-fluoropyridine (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and K₃PO₄ (1.3 equiv).
-
Add Pd(PPh₃)₄ (1.5 mol%).
-
-
Reaction Setup:
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add degassed dioxane and a small amount of degassed water.
-
-
Reaction Execution:
-
Heat the reaction mixture to a lower temperature initially (e.g., 80°C) and monitor the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The following diagram illustrates the key decision points in this experimental workflow.
Caption: Experimental workflow for a low-defluorination Suzuki-Miyaura reaction.
References
- [Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst | Request PDF.
Sources
Technical Support Center: Polyfluorinated Benzene Regioisomer Separation
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Domain: Fluorine Chemistry / Process Development
Introduction: The "Fluorine Effect" Challenge
Welcome to the Separation Hub. If you are here, you are likely facing the "Fluorine Effect": the counter-intuitive physicochemical behavior where adding mass (fluorine atoms) does not significantly raise boiling points, yet drastically alters polarity and dipole moments.
Separating regioisomers of polyfluorinated benzenes (e.g., 1,2,3- vs. 1,2,4-trifluorobenzene) is notoriously difficult because:
-
Low Polarizability: Fluorine’s tight electron hold minimizes London dispersion forces, compressing boiling point gaps between isomers.
-
Dipole Cancellation: Symmetrical isomers (e.g., para-substituted) often have zero net dipole, behaving like non-polar alkanes, while their ortho counterparts are highly polar.
This guide moves beyond standard protocols to provide orthogonal separation strategies based on electronic topology rather than just boiling point or hydrophobicity.
Module 1: Strategic Decision Matrix
Before attempting a separation, map your mixture against this decision logic to prevent wasted instrument time.
Figure 1: Decision matrix for selecting the optimal separation modality based on physicochemical properties.
Module 2: Troubleshooting & Protocols
Scenario A: "My distillation is stalling. The head temperature is constant, but isomers aren't separating."
Diagnosis: You have encountered a boiling point compression or an azeotrope. Polyfluorinated isomers often have boiling points within 1–3°C of each other due to similar molecular weights and the low polarizability of fluorine.
Data Reference: Boiling Point Proximity (Difluorobenzenes)
| Isomer | Boiling Point (°C) | Dipole Moment (D) | Separation Difficulty |
|---|---|---|---|
| 1,3-Difluorobenzene (meta) | 83°C | ~1.5 | Moderate |
| 1,4-Difluorobenzene (para) | 88-89°C | 0.0 | High (vs ortho) |
| 1,2-Difluorobenzene (ortho) | 92°C | ~2.5 | High (vs para) |
The Fix: Azeotropic Distillation or Shape Selectivity
Standard fractional distillation fails when
-
Protocol: Azeotropic Entrainment
-
Concept: Introduce a third component (entrainer) that forms a heteroazeotrope with one isomer selectively.
-
Agent: For fluorinated aromatics, try Methanol or Acetonitrile .
-
Step-by-Step:
-
Add methanol (10% v/v) to the pot.
-
Reflux for 1 hour to equilibrate.
-
Distill. The isomer with the higher dipole (ortho) often forms a stronger azeotrope with polar solvents, depressing its effective boiling point relative to the non-polar (para) isomer.
-
-
-
Alternative: If scale allows (<10g), abandon distillation for Prep-GC using a polar column (e.g., wax phase) which separates based on dipole moment rather than volatility.
Scenario B: "I switched to HPLC, but the isomers co-elute on my C18 column."
Diagnosis: C18 columns rely on hydrophobic interactions. Since regioisomers (e.g., 2,3,4- vs 2,4,5-trifluorobenzene) have identical hydrophobicity (logP), C18 cannot distinguish them.
The Fix: The "Fluorophilic" Effect (PFP Phases) You must switch to a Pentafluorophenyl (PFP) stationary phase.
Mechanism: PFP columns separate based on distinct electronic interactions that C18 lacks:
- Stacking: The electron-deficient PFP ring on the silica interacts with the electron-rich regions of your analyte.
-
Dipole-Dipole: Separation is driven by the position of the fluorine atoms (dipole vector) relative to the stationary phase.
Figure 2: Mechanism of PFP selectivity. The electron-deficient ligand retains high-dipole isomers (ortho) longer than low-dipole isomers (para).
Protocol: PFP Method Development
-
Column: PFP-Propyl (e.g., Phenomenex Kinetex PFP or Supelco Discovery HS F5).
-
Mobile Phase: Methanol/Water is superior to Acetonitrile/Water for fluorinated aromatics.
-
Why? Acetonitrile's
-electrons can interfere with the interaction between the analyte and the column. Methanol is "quieter" electronically.
-
-
Gradient: Start isocratic at low organic (e.g., 40% MeOH) to maximize interaction time.
Scenario C: "My Halex reaction started pure but ended with a mixture of isomers."
Diagnosis: You are experiencing Halogen Dance or Isomerization via
The Fix: Kinetic Control
-
Lower Temperature / Better Catalyst: Use a Phase Transfer Catalyst (PTC) like Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 .
-
Benefit: Allows reaction at 140°C instead of 190°C, reducing thermal isomerization.
-
-
Solvent Switch: Move from Sulfolane (very hot) to DMSO or DMF (if compatible) to run cooler.
-
Stop Early: Monitor the reaction by GC. Isomerization often spikes after the desired product reaches >90% conversion. Stop at 95% conversion rather than chasing 100%.
Frequently Asked Questions (FAQ)
Q1: Can I use standard silica flash chromatography for these isomers?
A: Rarely. Polyfluorinated benzenes are non-polar and move with the solvent front in Hexane/EtOAc. If you must use flash, use Silver Nitrate (AgNO
Q2: Why is my 1,4-isomer eluting before my 1,2-isomer on GC? A: This is the Boiling Point Rule . The 1,4-isomer (para) usually has a lower dipole moment and lower boiling point than the 1,2-isomer (ortho). On a non-polar GC column (DB-5), elution follows boiling point.
Q3: Is recrystallization viable for liquid fluorobenzenes? A: Only via Melt Crystallization (cooling the neat liquid). Because 1,4-isomers are more symmetrical, they pack better and have significantly higher melting points than 1,2- or 1,3-isomers.
-
Tip: Cool the mixture to -20°C. The para isomer often precipitates out as a solid, while the ortho remains an oil.
References
-
Mechanism of PFP Columns
- Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC
- Source: LCGC Intern
-
URL:[Link]
-
Halex Reaction & Synthesis
-
Boiling Point & Dipole Data
-
Regioselectivity in Fluorination
Sources
Technical Support Center: Navigating the Reactivity of Electron-Poor Benzotrifluoride Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with electron-poor benzotrifluoride rings. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in the synthesis and functionalization of these important chemical motifs. The trifluoromethyl group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability and lipophilicity.[1] However, its strong electron-withdrawing nature can significantly deactivate the aromatic ring, leading to low reactivity and challenging synthetic transformations.[2][3]
This resource is structured to provide practical, experience-driven insights to help you diagnose and solve problems encountered at the bench.
Troubleshooting Guide: Addressing Specific Experimental Failures
This section addresses common experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction on a benzotrifluoride derivative is not proceeding, or the yield is very low. What are the likely causes and how can I improve it?
Answer:
The low reactivity of benzotrifluoride rings in SNAr reactions is a frequent challenge. The powerful electron-withdrawing effect of the -CF₃ group deactivates the ring towards nucleophilic attack unless additional activating groups are present.[4][5][6]
Here’s a systematic approach to troubleshooting:
1. Assess Ring Activation:
-
Causality: For an SNAr reaction to proceed efficiently, the aromatic ring must be sufficiently electron-poor. The negative charge of the Meisenheimer intermediate needs to be stabilized.[5][7] A single -CF₃ group is often insufficient for activation.
-
Solution: The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial.[4][7] If your substrate lacks such activation, consider redesigning the synthesis to include a nitro (-NO₂), cyano (-CN), or acyl group in a favorable position.
2. Evaluate the Leaving Group:
-
Causality: While counterintuitive to SN1/SN2 reactions, fluoride can be an excellent leaving group in SNAr reactions.[5][6] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[6][7]
-
Solution: If you are using Cl, Br, or I as a leaving group on a deactivated ring, consider if a fluoro-substituted analogue is synthetically accessible. The general reactivity trend for leaving groups in SNAr is F > Cl > Br > I.[7]
3. Optimize Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophile, increasing its reactivity.
-
Temperature: Due to the low reactivity, higher temperatures are often required. However, be mindful of potential side reactions like defluorination at excessive temperatures.[8]
-
Nucleophile: Ensure your nucleophile is sufficiently strong. If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can enhance its reactivity.
4. Consider Alternative Mechanisms:
-
If your system is not amenable to traditional SNAr, explore alternative strategies such as transition-metal-catalyzed cross-coupling reactions, which are often more suitable for less activated aryl halides.[9][10] Recent advances in photoredox catalysis have also enabled the functionalization of unactivated fluoroarenes.[11]
Question 2: I am attempting a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a benzotrifluoride-containing aryl halide, but the reaction is sluggish and gives a low yield. What should I investigate?
Answer:
Palladium-catalyzed cross-coupling reactions with electron-poor benzotrifluoride systems can be challenging due to difficulties in the oxidative addition step and potential catalyst deactivation.[2]
Here are key areas to troubleshoot:
1. Ligand Selection is Critical:
-
Causality: The electronic and steric properties of the phosphine ligand are paramount for a successful cross-coupling reaction. For electron-deficient aryl halides, bulky and electron-rich ligands are generally required to promote the oxidative addition step and stabilize the palladium center.[2][9][10]
-
Solution: Screen a panel of electron-rich, bulky phosphine ligands. Below is a table of commonly used ligands for such systems.
| Ligand | Structure | Key Features |
| SPhos | Bulky, electron-rich biarylphosphine. | |
| XPhos | Highly active for a variety of cross-coupling reactions. | |
| RuPhos | Effective for challenging couplings. |
2. Choice of Base and Solvent:
-
Causality: The base plays a crucial role in the transmetalation step and the overall catalytic cycle. The choice of base can significantly impact the reaction outcome.
-
Solution: Experiment with different bases. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[2] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary.[2] The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation.
3. Catalyst Precursor and Loading:
-
Causality: The palladium precursor can influence the activation of the catalyst.
-
Solution: Ensure the quality of your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Using a pre-formed palladium catalyst can sometimes improve results.[2] Increasing the catalyst loading may improve conversion, but be mindful of cost and potential for increased side reactions.
4. Side Reactions:
-
Protodeboronation (Suzuki): This side reaction can be minimized by using anhydrous solvents and carefully selecting the base.[2] Using boronate esters instead of boronic acids can also be beneficial.
-
β-Hydride Elimination: This can be an issue with certain substrates. Ligand choice can help to suppress this pathway.[12]
Question 3: My attempts at direct C-H functionalization or ortho-lithiation of a benzotrifluoride ring are failing. What are the key considerations?
Answer:
Direct C-H functionalization of benzotrifluoride is challenging due to the deactivating nature of the -CF₃ group. However, with the right approach, it is achievable.
1. Directed ortho-Metalation (DoM):
-
Causality: The -CF₃ group itself is not a strong directing group for metalation.[13] A more powerful directing metalation group (DMG) is typically required on the ring.[14][15]
-
Solution: Introduce a potent DMG such as an amide, carbamate, or tertiary amine ortho to the desired site of metalation. The reaction is typically carried out at low temperatures (-78 °C) with a strong alkyllithium base like n-BuLi or s-BuLi.[14]
Caption: Workflow for Directed ortho-Metalation of Benzotrifluoride.
2. Transition-Metal-Catalyzed C-H Activation:
-
Causality: This approach relies on a transition metal catalyst to selectively cleave a C-H bond and form a new C-C or C-heteroatom bond.[16]
-
Solution: These reactions often require specific directing groups to chelate to the metal center and guide the C-H activation to a specific position. The choice of catalyst (e.g., Pd, Rh, Ru) and oxidant is crucial and highly substrate-dependent.[16]
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl group to common reaction conditions?
A1: The trifluoromethyl group is generally very stable due to the high strength of the C-F bond.[3][8] It is robust to many synthetic transformations. However, it is not completely inert. Under strongly basic conditions, especially at elevated temperatures, defluorination can occur.[8] Reagents like organolithiums can promote the elimination of fluoride ions.[8] Additionally, some substituted benzotrifluorides can undergo photohydrolysis to the corresponding benzoic acid under UV irradiation.[17]
Q2: I am observing defluorination in my reaction. How can I prevent it?
A2: Defluorination is often a result of harsh reaction conditions. To minimize this side reaction:
-
Use milder bases: If possible, substitute strong bases like organolithiums with weaker inorganic bases.
-
Lower the reaction temperature: High temperatures can promote the elimination of fluoride.
-
Protect sensitive groups: If other functional groups on your molecule are leading to instability, consider protecting them.
-
Modern C-F activation methods: For targeted C-F functionalization without complete defluorination, consider modern methods involving photoredox catalysis or the use of ortho-silyl groups to activate a single C-F bond.[18][19]
Q3: Can I cleave an ether on a benzotrifluoride ring without affecting the -CF₃ group?
A3: Yes, this is generally possible. Ether cleavage is typically performed under strongly acidic conditions (e.g., HBr, HI, BBr₃).[20][21][22] The trifluoromethyl group is stable to these conditions. The mechanism of ether cleavage involves protonation of the ether oxygen followed by nucleophilic attack by the conjugate base of the acid.[20][21] The electron-withdrawing nature of the benzotrifluoride ring would make an SN1-type cleavage at the aryl-oxygen bond highly unfavorable. Cleavage will occur at the alkyl-oxygen bond.
Caption: General pathway for acidic ether cleavage on a benzotrifluoride derivative.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of an Electron-Poor Aryl Bromide with a Benzotrifluoride Moiety
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or a mixture with water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Yoshida, S. (2023). C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. Chemical Record, 23(9), e202200308. [Link]
-
Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 139(38), 13271-13274. [Link]
-
Kim, Y., Kanemoto, K., Shimomori, K., & Yoshida, S. (2020). Functionalization of a Single C−F Bond of Trifluoromethylarenes Assisted by an ortho‐Silyl Group Using a Trityl‐Based All‐in‐One Reagent with Ytterbium Triflate Catalyst. Angewandte Chemie International Edition, 59(29), 11953-11958. [Link]
-
Li, Y., et al. (2009). Preparation of benzoyl fluoride from benzotrifluoride catalyzed by niobium oxide. Catalysis Letters, 130(1-2), 252-258. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. [Link]
-
Yoshida, S. (2023). C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. The Chemical Record, 23(9), e202200308. [Link]
- Horn, D. (1991). Method of making benzotrifluoride compound.
-
SNAr reactions of non-activated aryl fluorides with aliphatic amides. (n.d.). pubs.rsc.org. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
Beier, P. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-9769. [Link]
-
Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? r/chemistry. [Link]
-
Swarts, F. (1931). Ortho and Para Substituted Derivatives of Benzotrifluoride. Journal of the American Chemical Society, 53(11), 4357-4361. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Directed (ortho) Metallation. [Link]
-
Transition-Metal-Catalyzed Amination of Aryl Fluorides. (n.d.). ResearchGate. [Link]
-
van der Born, D., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Communications, 8, 148. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 43(46). [Link]
-
Schafer, A. G., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(44), 23693-23698. [Link]
-
Ye, Z., & Verkade, J. G. (2007). Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes. Organic Letters, 9(14), 2581-2584. [Link]
-
Park, Y., Kim, Y., & Chang, S. (2017). Transition-Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(15), 9247-9301. [Link]
-
Transition metal catalyzed C−H bond fluorination reaction. (n.d.). ResearchGate. [Link]
-
Le-Duc, T., et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 13. [Link]
-
Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. [Link]
-
Ghosh, A., et al. (2024). Transition-Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons. The Journal of Organic Chemistry, 89(1), 603-613. [Link]
-
Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 13996-14019. [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Chemistry the Mystery of Molecules. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples) [Video]. YouTube. [Link]
-
Yoshino, T. (2011, April 20). Ammonia in Transition Metal-catalyzed Reaction. SlideShare. [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Slocum, D. W., & Gier, T. E. (1961). Metalation of Benzotrifluoride. Journal of the American Chemical Society, 83(11), 2640-2641. [Link]
-
Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615-685. [Link]
-
Jabeen, I., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(16), 10023-10032. [Link]
-
Neff, R. K., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16918-16923. [Link]
Sources
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 16. pr.ibs.re.kr [pr.ibs.re.kr]
- 17. pubs.acs.org [pubs.acs.org]
- 18. C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ether cleavage - Wikipedia [en.wikipedia.org]
- 21. longdom.org [longdom.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Handling safety hazards of fluorinating reagents in scale-up
Technical Support Center: Safe Scale-Up of Fluorination Reactions
Executive Summary: The Scale-Up Paradox
Scaling up fluorination chemistry presents a distinct paradox: the very reactivity that makes reagents like DAST and Deoxo-Fluor™ effective also renders them thermodynamically unstable and shock-sensitive at scale. In the kilo-lab or pilot plant, heat removal becomes the rate-limiting step, converting minor exotherms into potential thermal runaway events.
This guide moves beyond basic safety data sheets (SDS) to provide field-proven engineering controls, material compatibility matrices, and troubleshooting workflows for the safe handling of high-energy fluorinating agents.
Reagent Selection & Thermal Stability
Before committing a route to scale, you must evaluate the thermal profile of your reagent.[1] We categorize reagents based on their Adiabatic Temperature Rise (
Comparative Thermal Hazard Data
| Reagent | State | Energy Release ( | Scale-Up Risk Profile | |
| DAST (Diethylaminosulfur trifluoride) | Liquid | ~140°C (violent) | ~1700 J/g | Critical. History of explosive decomposition. Continuous flow recommended >100g. |
| Deoxo-Fluor™ | Liquid | ~140°C | ~1100 J/g | High. Slower decomposition rate than DAST, but still capable of runaway. |
| XtalFluor-E® | Solid | >200°C | Low | Low. Crystalline salt; does not generate free HF in situ. Safer for batch scale-up. |
| Selectfluor® | Solid | >190°C | Moderate | Low/Moderate. Electrophilic F+ source. Generally stable but oxidizing. |
| SF4 (Sulfur Tetrafluoride) | Gas | N/A | High | Extreme. Requires specialized gas handling; highly toxic/corrosive. |
Analyst Note: While DAST and Deoxo-Fluor™ share similar decomposition onset temperatures (~140°C), DAST exhibits a much sharper pressure rise rate (
), making it significantly more prone to vessel rupture during a runaway event [1, 2].
Decision Framework: Reagent Selection
Use this logic flow to select the safest reagent for your specific transformation and scale.
Figure 1: Decision tree for selecting fluorinating reagents based on reaction type and scale constraints.
Material Compatibility & Engineering Controls
Fluorination byproducts often include anhydrous Hydrogen Fluoride (HF) and Lewis acidic species, which aggressively attack standard reactor materials.
Reactor Material Compatibility Matrix
| Material | Compatibility | Application Notes |
| Borosilicate Glass | Poor | Avoid for HF-generating reactions. Etching leads to vessel weakening and catastrophic failure under pressure. Acceptable only for XtalFluor/Selectfluor if no free HF is generated. |
| Monel 400 | Excellent | The "Gold Standard" for F2 and HF. Forms a passive fluoride layer. Essential for gas lines and valves. |
| Hastelloy C-276 | Good | Excellent resistance to acidic mixtures, though slightly inferior to Monel for pure anhydrous HF.[2] Preferred for multipurpose reactors. |
| PTFE / PFA | Excellent | Inert to almost all fluorinating agents. Limited by heat transfer and pressure ratings. Use as liners. |
| Stainless Steel (316L) | Conditional | Acceptable for short exposure to dilute sources. Passivates with F2 gas but corrodes rapidly in aqueous HF. |
Critical Engineering Control: For DAST/Deoxo-Fluor scale-up, burst disks are mandatory. Ensure the relief line vents to a caustic scrubber (KOH/NaOH), not directly to the atmosphere, to neutralize released HF and sulfur oxides [3, 4].
Troubleshooting & FAQs
Q1: My DSC shows an exotherm onset at 120°C. Can I run the reaction at 80°C?
Answer: Proceed with Extreme Caution. A "Rule of Thumb" suggests a 100°C safety margin for batch processes (Stoessel’s criticality classes). However, for fluorinating agents, the autocatalytic nature of decomposition means the onset temperature can lower significantly in the presence of impurities (like water or alcohols).
-
Action: Perform an ARC (Accelerating Rate Calorimetry) test to determine the "Time to Maximum Rate" (TMR). If TMR at 80°C is < 24 hours, the process is unsafe for scale-up without continuous flow [5].
Q2: How do I safely quench a 1 kg DAST reaction?
Answer: Never add water directly to the reaction mixture. DAST reacts violently with water, releasing HF and heat.
-
Protocol:
-
Prepare Quench Tank: Saturated Sodium Bicarbonate (
) or dilute NaOH/KOH mixed with ice. Volume should be 5x the reaction volume. -
Inverse Addition: Slowly transfer the reaction mixture into the quench tank.
-
Temperature Control: Maintain quench tank < 10°C.
-
Rate Control: Monitor gas evolution (
). Stop addition if foaming becomes unmanageable. -
Verification: Check pH to ensure it remains alkaline (pH > 8).
-
Q3: The reactor glass is turning cloudy/opaque. What is happening?
Answer: Immediate Stop Required.
This indicates HF etching (
-
Risk: The structural integrity of the glass is compromised. The generated water will react with remaining reagent, creating a feedback loop of more HF and heat.
-
Solution: Transfer contents to a PTFE-lined or Hastelloy vessel immediately. Future runs must use compatible metallurgy [6].
Detailed Protocol: Safe Quenching Workflow
The following workflow describes the "Inverse Quench" method mandated for large-scale nucleophilic fluorinations.
Figure 2: Inverse quenching workflow for high-energy fluorination mixtures.
References
-
Comparison of Thermal Stability of DAST and Deoxo-Fluor : Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. PMC. 3
-
DAST Decomposition Hazards : Diethylaminosulfur trifluoride - Safety and alternative reagents. Wikipedia.[4] 5[6]
-
Material Compatibility for Fluorine/HF : Selection of Compatible Materials for Use with Fluorine. NASA. Link[6][7]
-
Corrosion Resistance of Nickel Alloys (Monel/Hastelloy) : Corrosion resistance of Nickel alloys in hydrofluoric acid. Heanjia Super Metals.[8][9] 2[6][7]
-
Thermal Screening & Scale-Up : Assessing Thermal Stability: The Challenge of Powders. Powder & Bulk Solids. 1
-
XtalFluor Safety Profile : XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents. Sigma-Aldrich.[9][10][5] 11[6]
Sources
- 1. powderbulksolids.com [powderbulksolids.com]
- 2. super-metals.com [super-metals.com]
- 3. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. molcore.com [molcore.com]
- 11. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
Improving selectivity in electrophilic aromatic substitution of fluoroarenes
Technical Support Center: Fluoroarene Electrophilic Aromatic Substitution
Welcome to the technical support center for electrophilic aromatic substitution (EAS) on fluoroarenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges of functionalizing fluorinated aromatic rings. Here, we address common experimental issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Fundamental Principles & FAQs
This section addresses the foundational concepts that govern selectivity in the EAS of fluoroarenes. Understanding these principles is the first step in effective troubleshooting.
Q1: Why is achieving high selectivity in EAS on fluoroarenes so challenging?
The primary challenge stems from the dual electronic nature of the fluorine substituent. Fluorine exerts two competing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond. This effect is distance-dependent, being strongest at the ortho position and weakening with distance (ortho > meta > para).[1] Overall, this makes the fluoroarene ring less nucleophilic and therefore less reactive towards electrophiles than benzene itself.[2][3] This is why halogens are generally considered deactivating groups.[1][2][4]
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, increasing electron density at the ortho and para positions.[1][5][6] This resonance donation helps to stabilize the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack at these positions.[6]
The interplay of these effects dictates both reactivity and regioselectivity. While the strong -I effect deactivates the entire ring, the +M effect preferentially stabilizes the transition states for ortho and para attack, making fluorine an ortho, para-director.[1][5][6] The challenge lies in managing the balance between deactivation and direction to achieve the desired product with high yield and regiochemical purity.
Q2: Fluorine is deactivating, yet it's an ortho, para-director. Isn't that a contradiction?
This is a classic and crucial concept. There is no contradiction because reactivity (activation/deactivation) and regioselectivity (directing effect) are determined by different factors.
-
Reactivity is governed by the overall electron density of the ring compared to benzene. Fluorine's potent inductive withdrawal (-I) outweighs its resonance donation (+M), making the ring electron-deficient and thus "deactivated".[1][3]
-
Regioselectivity is determined by the relative stability of the carbocation intermediates formed upon attack at the ortho, meta, and para positions. For ortho and para attack, a key resonance structure places the positive charge on the carbon directly bonded to the fluorine. This allows the fluorine to donate a lone pair to stabilize the charge, an interaction not possible for meta attack.[6][7] This stabilization, despite the -I effect, lowers the activation energy for the ortho/para pathways relative to the meta pathway.
The diagram below illustrates the stabilization of the arenium ion in ortho and para attack, which is the root cause of the directing effect.
Caption: Arenium ion stabilization in EAS of fluorobenzene.
Q3: Why is fluorobenzene often strongly para-selective compared to other halobenzenes?
This is a key feature of fluoroarene chemistry. While all halogens are ortho, para-directors, fluorobenzene exhibits a particularly high preference for substitution at the para position. For example, in nitration, fluorobenzene gives up to 86% para product, whereas iodobenzene gives a more comparable mixture of ortho and para products.[5][8]
This high para-selectivity is a direct consequence of fluorine's powerful, distance-sensitive inductive effect.[1]
-
At the ortho position , the strong electron-withdrawing -I effect significantly destabilizes the transition state, partially counteracting the stabilizing +M effect.[1][8]
-
At the para position , the -I effect is much weaker due to the increased distance. Here, the stabilizing +M effect can dominate more effectively, making this position the most favorable for electrophilic attack.[5][8]
In fact, the reactivity at the para position of fluorobenzene can be comparable to, or even faster than, the reactivity at a single position on benzene itself, highlighting the potent directing nature of fluorine.[8][9]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
Issue 1: Low Reaction Yield or No Reaction
Q: I'm trying to perform a Friedel-Crafts alkylation/acylation on fluorobenzene, but I'm getting very low conversion. What's going wrong?
A: This is a classic problem rooted in the deactivating nature of the fluorine substituent. The electron-deficient fluoroarene ring is a poor nucleophile, making it sluggish in traditional EAS reactions, especially Friedel-Crafts reactions which generate an electrophile that can be further deactivated by complexation.[10]
Troubleshooting Steps:
-
Increase Catalyst Loading/Strength: Friedel-Crafts reactions on deactivated rings often require a stoichiometric amount (or more) of a strong Lewis acid catalyst like AlCl₃ to force the reaction forward.[10] Consider using a more potent Lewis acid system if catalytic amounts are failing. Strong solid Lewis acids, such as specially prepared fluorinated aluminas, can also be effective.[11]
-
Use Harsher Reaction Conditions: Increasing the temperature or reaction time can help overcome the high activation energy barrier. However, monitor this carefully, as it can also lead to side products or decomposition.
-
Consider Alternative Solvents: Highly polar, non-coordinating solvents can sometimes enhance reactivity. Fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote Friedel-Crafts alkylations even without a traditional Lewis acid by activating the electrophile through hydrogen bonding.[12][13]
-
Check Your Reagents: Ensure your Lewis acid catalyst is anhydrous and highly active. Water is a better nucleophile than the fluoroarene and will deactivate strong Lewis acids.[14]
Issue 2: Poor Regioselectivity (Ortho vs. Para)
Q: My reaction is working, but I'm getting a mixture of ortho and para isomers that are difficult to separate. How can I improve the selectivity for the para product?
A: Improving para-selectivity involves exploiting the subtle differences between the ortho and para positions.
Troubleshooting Steps:
-
Leverage Steric Hindrance: This is the most effective strategy. The ortho positions are sterically more crowded than the para position.[8]
-
Use a Bulkier Electrophile: If possible, modify your electrophile to be larger. For example, in Friedel-Crafts alkylation, using tert-butyl chloride instead of ethyl chloride will dramatically favor the para product.
-
Use a Bulky Catalyst: The Lewis acid catalyst can also contribute to steric crowding around the ortho position, further directing the incoming electrophile to the para site.
-
-
Lower the Reaction Temperature: Reactions are often more selective at lower temperatures. By reducing the thermal energy of the system, you give the small difference in activation energy between the ortho and para pathways a greater influence on the product distribution. The reaction will be slower, but potentially cleaner.
-
Change the Solvent: The solvent can influence the effective size of the electrophile-catalyst complex. Experimenting with different non-coordinating solvents (e.g., nitromethane, carbon disulfide) may alter the ortho:para ratio.
The following workflow provides a decision-making guide for optimizing your reaction.
Caption: Decision workflow for optimizing fluoroarene EAS.
Data Presentation: Regioselectivity in the Nitration of Halobenzenes
The table below summarizes the typical isomer distribution for the nitration of various halobenzenes, clearly illustrating the high para-selectivity of fluorobenzene.
| Halobenzene | % Ortho Product | % Meta Product | % Para Product | Source |
| Fluorobenzene | 13 | 0.6 | 86 | [5][8] |
| Chlorobenzene | 30 | 1 | 69 | [15] |
| Bromobenzene | 38 | 1 | 61 | [15] |
| Iodobenzene | 45 | 1.3 | 54 | [5][8] |
Section 3: Experimental Protocols
Here we provide a representative, self-validating protocol for a common EAS reaction on a fluoroarene.
Protocol: Para-Selective Friedel-Crafts Alkylation of Fluorobenzene
This protocol details the tert-butylation of fluorobenzene, a reaction that should yield high para-selectivity due to the steric bulk of the electrophile.
Objective: To synthesize 4-fluoro-tert-butylbenzene with high regioselectivity.
Materials:
-
Fluorobenzene (reagent grade, distilled)
-
tert-Butyl chloride (reagent grade)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a bubbler.
-
Reagent Charging: Under a positive pressure of dry nitrogen, charge the flask with anhydrous AlCl₃ (1.1 equivalents). Add anhydrous DCM to create a slurry.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of fluorobenzene (1.0 equivalent) and tert-butyl chloride (1.05 equivalents) in anhydrous DCM.
-
Reaction: Add the fluorobenzene/tert-butyl chloride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitoring (Self-Validation): Remove a small aliquot, quench it carefully with ice-cold water, extract with DCM, and analyze by TLC or GC-MS to check for the consumption of fluorobenzene. The appearance of a new, less polar spot (product) should be observed.
-
Workup:
-
Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. .
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification & Validation:
-
Purify the crude oil via flash column chromatography (hexanes is typically a suitable eluent) or distillation.
-
Validate the product structure and purity using ¹H NMR, ¹⁹F NMR, and ¹³C NMR. The ¹H NMR should show two doublets in the aromatic region characteristic of a 1,4-disubstituted pattern. The ortho:para ratio can be accurately determined by integrating the aromatic signals in the ¹H NMR spectrum or by GC analysis.
-
References
-
Why do the electrophilic substitution reactions of benzene require dry conditions? (2020). Quora. [Link]
-
Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (2016). International Journal of Research and Analytical Reviews (IJRAR). [Link]
-
In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene? (2017). Chemistry Stack Exchange. [Link]
-
Why are halogens ortho- para- directors? (2018). Master Organic Chemistry. [Link]
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2003). Journal of Chemical Education. [Link]
-
Nitration of different aromatic substrates. (n.d.). ResearchGate. [Link]
-
Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al2O3. (2017). Catalysis Science & Technology. [Link]
-
Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. (2014). Semantic Scholar. [Link]
-
Directing Effects. (2024). ChemTalk. [Link]
-
Rate of EAS in chlorobenzene and fluorobenzene. (2016). Chemistry Stack Exchange. [Link]
-
5.2 Directing Effects of the Substituents on EAS. (n.d.). KPU Pressbooks. [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 5. ijrar.org [ijrar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al2O3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the ¹⁹F NMR Chemical Shifts of 2,4-Difluoro-5-methoxybenzotrifluoride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl group and aromatic fluorine substituents, in particular, are prevalent motifs. Understanding the precise electronic environment of these fluorine nuclei is paramount for structure elucidation, conformational analysis, and for probing intermolecular interactions. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool for this purpose, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which provides exceptional sensitivity and a wide chemical shift dispersion.[1][2]
This guide provides a detailed analysis of the ¹⁹F NMR chemical shifts for 2,4-Difluoro-5-methoxybenzotrifluoride, a molecule featuring three distinct fluorine environments. In the absence of a directly published experimental spectrum for this specific compound, this guide will leverage established principles of ¹⁹F NMR, comparative data from structurally related molecules, and an understanding of substituent effects to predict and rationalize the chemical shifts of the trifluoromethyl (CF₃) group and the two aromatic fluorine atoms (at C2 and C4).
The Foundational Principles of ¹⁹F NMR Chemical Shifts in Aromatic Systems
Unlike ¹H NMR, where the chemical shift range is relatively narrow, ¹⁹F NMR spectra span a much wider range, often exceeding 400 ppm.[3] This broad dispersion is a direct consequence of the significant contribution of the paramagnetic shielding term to the total magnetic shielding of the fluorine nucleus.[4] This term is highly sensitive to the electronic environment, making ¹⁹F chemical shifts exquisite reporters of subtle changes in molecular structure.
For fluorinated aromatic compounds, the key factors influencing the ¹⁹F chemical shift are:
-
Electronic Effects: The electron density around the fluorine nucleus is the primary determinant of its chemical shift. Electron-donating groups (EDGs) increase electron density, leading to enhanced shielding and an upfield (more negative) shift. Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing deshielding and a downfield (more positive) shift.[1] These effects are transmitted through both inductive and resonance mechanisms.
-
Substituent Position: The relative positions of substituents on the aromatic ring are critical. Ortho, meta, and para substituents will exert different electronic effects on a given fluorine atom.
-
Solvent Effects: The choice of solvent can significantly impact ¹⁹F chemical shifts, with changes of several ppm being common.[4][5] Intermolecular interactions such as hydrogen bonding and dipole-dipole interactions with the solvent can alter the electronic environment of the fluorine nucleus.[4]
-
Through-Space Interactions: When fluorine atoms are in close spatial proximity, through-space J-coupling (scalar coupling) can be observed, providing valuable information about molecular conformation.[6][7][8]
Predicted ¹⁹F NMR Chemical Shifts of this compound
The structure of this compound presents three unique fluorine environments: the CF₃ group, the fluorine at the C2 position, and the fluorine at the C4 position. The interplay of the electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group, along with the two aromatic fluorine atoms, will dictate their respective chemical shifts.
1. Trifluoromethyl (CF₃) Group: The chemical shift of the CF₃ group in substituted benzotrifluorides is sensitive to the electronic nature of the other ring substituents.[9][10] Generally, electron-donating groups in the para position cause a downfield shift of the CF₃ resonance, while electron-withdrawing groups cause an upfield shift.[9] In our target molecule, the CF₃ group is influenced by two ortho fluorine atoms, a meta methoxy group, and a para fluorine atom. The cumulative effect of these substituents will determine the final chemical shift. The typical range for a CF₃ group on an aromatic ring is approximately -60 to -65 ppm relative to CFCl₃.[11][12]
2. Aromatic Fluorine (C2-F and C4-F): The chemical shifts of the aromatic fluorine atoms will be significantly influenced by the powerful electron-withdrawing CF₃ group and the electron-donating -OCH₃ group.
-
C2-F: This fluorine is ortho to the strongly electron-withdrawing CF₃ group and meta to the electron-donating -OCH₃ group. The ortho CF₃ group will exert a strong deshielding effect.
-
C4-F: This fluorine is para to the CF₃ group and ortho to the -OCH₃ group. The para CF₃ group will have a significant deshielding effect, while the ortho -OCH₃ group will have a shielding effect due to its +R effect.
The typical chemical shift range for fluorine atoms attached to aromatic rings is between -110 and -180 ppm.[13]
Comparative Analysis with Structurally Related Compounds
To refine our predictions, we can compare the expected chemical shifts with experimental data for similar molecules.
| Compound | Fluorine Environment | Chemical Shift (δ, ppm) | Reference |
| Benzotrifluoride | -CF₃ | -63.72 | [11][12] |
| p-Fluorobenzotrifluoride | -CF₃ | -63.9 | N/A |
| Ar-F | -106.0 | [11] | |
| 3,5-Bis(trifluoromethyl)benzoic acid | -CF₃ | ~ -63 | [13] |
| Hexafluorobenzene | Ar-F | -164.9 | [12] |
| Fluorobenzene | Ar-F | -113.5 | [1] |
Data is referenced to CFCl₃.
Based on this comparative data, we can anticipate the following for this compound:
-
The -CF₃ signal is expected to be in the region of -63 to -65 ppm . The presence of multiple fluorine substituents on the ring is likely to cause a slight upfield or downfield shift compared to benzotrifluoride itself.
-
The C2-F and C4-F signals are expected to be in the range of -110 to -140 ppm . The precise positions will depend on the balance of the strong electron-withdrawing effect of the CF₃ group and the electron-donating effect of the -OCH₃ group, transmitted to different extents due to their relative positions. The C2-F, being ortho to the CF₃ group, is likely to be the most deshielded (further downfield) of the two aromatic fluorines.
Experimental Protocol for ¹⁹F NMR Spectroscopy
To empirically determine the ¹⁹F NMR chemical shifts of this compound, the following detailed protocol can be employed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
-
Internal reference standard (e.g., CFCl₃ or another compound with a known chemical shift that does not overlap with the analyte signals)
-
5 mm NMR tubes
Instrumentation:
-
High-resolution NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[4] c. Add a small amount of an internal reference standard. Trichlorofluoromethane (CFCl₃) is the primary reference compound for ¹⁹F NMR, with its chemical shift defined as 0.0 ppm.[1] d. Transfer the solution to a 5 mm NMR tube.
-
NMR Spectrometer Setup: a. Insert the sample into the NMR magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Tune and match the ¹⁹F probe to the correct frequency.
-
Data Acquisition: a. Set up a standard one-dimensional ¹⁹F NMR experiment. b. Set the spectral width to encompass the expected range of chemical shifts. A width of at least 200 ppm is recommended. c. The transmitter offset should be set to the approximate center of the expected spectral region. d. Use a calibrated pulse width, typically a 30° or 45° pulse, to ensure adequate excitation across the spectral width. e. Employ a relaxation delay (D1) of at least 5 seconds to allow for full relaxation of the fluorine nuclei, which is crucial for accurate integration and quantitative analysis.[2] f. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. g. Proton decoupling can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets for each fluorine environment.
-
Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Carefully phase the resulting spectrum. c. Apply a baseline correction. d. Reference the spectrum to the internal standard (CFCl₃ at 0.0 ppm). e. Integrate the signals corresponding to the CF₃ group and the two aromatic fluorine atoms. The relative integrals should be in a 3:1:1 ratio.
By following this robust protocol, researchers can obtain high-quality, reproducible ¹⁹F NMR data for this compound and other fluorinated compounds, enabling accurate structural characterization and comparative studies.
Conclusion
References
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Vertex AI Search.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Vertex AI Search.
- Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Vertex AI Search.
- A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals - Benchchem. Vertex AI Search.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. Vertex AI Search.
- Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Vertex AI Search.
- Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift. Vertex AI Search.
- Analysis of the NMR through-space coupling mechanism between >19>F atoms. Vertex AI Search.
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. Vertex AI Search.
- Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Vertex AI Search.
- Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry - PMC. Vertex AI Search.
- Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds - Benchchem. Vertex AI Search.
- QM Assisted ML for 19F NMR Chemical Shift Prediction | ChemRxiv. Vertex AI Search.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Vertex AI Search.
- Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins | Journal of the American Chemical Society. Vertex AI Search.
- 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides - ConnectSci. Vertex AI Search.
- Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein - Recent. Vertex AI Search.
- F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. Vertex AI Search.
- 1D 19 F-NMR spectrum of 300 mM... | Download Scientific Diagram - ResearchGate. Vertex AI Search.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. Vertex AI Search.
- Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - ChemRxiv. Vertex AI Search.
- A beginner's guide to 19F NMR and its role in drug screening. Vertex AI Search.
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - Espace INRS. Vertex AI Search.
- Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intra. Vertex AI Search.
- NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. Vertex AI Search.
- Certified Reference Materials for ¹⁹F NMR - Sigma-Aldrich. Vertex AI Search.
- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Vertex AI Search.
- 19F NMR Reference Standards:. Vertex AI Search.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. connectsci.au [connectsci.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. colorado.edu [colorado.edu]
- 13. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
A Researcher's Guide to Distinguishing Fluoroanisole Isomers Using Proton NMR H-F Coupling Constants
For Immediate Application by Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of fluorinated aromatic compounds is paramount. The isomeric form of a molecule can drastically alter its biological activity, reactivity, and physical properties. Among the array of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a particularly powerful, non-destructive method for distinguishing between isomers of fluoroanisoles. The key to this differentiation lies in the nuanced interpretation of hydrogen-fluorine (H-F) coupling constants.
This guide provides an in-depth, comparative analysis of the ¹H NMR spectra of ortho-, meta-, and para-fluoroanisole. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of H-F coupling, providing you with the scientific rationale to confidently assign structures.
The Fundamental Principles of H-F Coupling in Aromatic Systems
Spin-spin coupling in NMR arises from the interaction of nuclear spins, mediated by the bonding electrons. In the case of H-F coupling, both ¹H and ¹⁹F are spin-active nuclei (I = 1/2), leading to splitting of their respective signals. The magnitude of this splitting, the coupling constant (J), is independent of the external magnetic field and is typically measured in Hertz (Hz). For aromatic systems, the number of bonds separating the coupled proton and fluorine nuclei dictates the expected magnitude of the coupling constant.
-
³JHF (ortho-coupling): Coupling over three bonds. This is typically the largest of the through-bond couplings in aromatic rings.
-
⁴JHF (meta-coupling): Coupling over four bonds. This is generally smaller than ortho-coupling.
-
⁵JHF (para-coupling): Coupling over five bonds. This is typically the smallest of the through-bond couplings and is sometimes not resolved.
The electronic nature of the substituents on the aromatic ring can influence these coupling constants. The methoxy group (-OCH₃) in fluoroanisoles is an electron-donating group through resonance, which can affect the electron density in the C-H and C-F bonds, thereby modulating the H-F coupling.
A crucial aspect of H-F coupling, particularly relevant for the ortho isomer, is the phenomenon of through-space coupling . Unlike through-bond coupling, which is transmitted via the electron system of the molecule, through-space coupling arises from the direct interaction of the electron clouds of the proton and fluorine nuclei that are in close spatial proximity.[1][2] This can lead to unexpectedly large coupling constants, especially for nuclei separated by several bonds.
Comparative Analysis of H-F Coupling in Fluoroanisole Isomers
The distinct substitution patterns of ortho-, meta-, and para-fluoroanisole result in unique sets of H-F coupling constants, providing a definitive fingerprint for each isomer.
| Isomer | Coupled Protons | Coupling Type | Number of Bonds | Typical JHF (Hz) |
| ortho-Fluoroanisole | H6 | ³JHF | 3 | 7.5 - 10.0 |
| H3 | ⁴JHF | 4 | ~3.0 (potential through-space contribution) | |
| H4, H5 | ⁵JHF, ⁶JHF | 5, 6 | < 1.0 (often unresolved) | |
| meta-Fluoroanisole | H2, H4 | ³JHF | 3 | 8.0 - 10.0 |
| H6 | ⁴JHF | 4 | ~6.0 | |
| H5 | ⁵JHF | 5 | ~0.3 | |
| para-Fluoroanisole | H3, H5 | ³JHF | 3 | 8.0 - 9.0 |
| H2, H6 | ⁴JHF | 4 | ~4.5 |
ortho-Fluoroanisole: The Influence of Proximity
The ¹H NMR spectrum of ortho-fluoroanisole is characterized by a complex multiplet for the aromatic protons. The proton ortho to the fluorine (H6) will exhibit a large ³JHF coupling. The proton ortho to the methoxy group and meta to the fluorine (H3) will show a ⁴JHF coupling. Notably, due to the proximity of the H3 proton and the fluorine atom, a through-space coupling contribution is possible, which could result in a larger than expected ⁴JHF value. The remaining protons will show smaller, long-range couplings.
meta-Fluoroanisole: A Clear-Cut Case
meta-Fluoroanisole provides a textbook example of how to utilize H-F coupling for structural assignment. The protons at positions 2 and 4 are ortho to the fluorine and will therefore show a large ³JHF coupling. The proton at position 6 is meta to the fluorine and will exhibit a smaller, but still significant, ⁴JHF coupling. Finally, the proton at position 5 is para to the fluorine and will have a very small ⁵JHF coupling, which may not be resolved. A detailed analysis of the ¹H and ¹⁹F NMR spectra of 3-fluoroanisole has provided precise coupling constants, confirming these patterns.[3]
para-Fluoroanisole: Symmetry Simplifies the Spectrum
Due to the plane of symmetry in para-fluoroanisole, its ¹H NMR spectrum is the simplest of the three isomers. The protons at positions 3 and 5 are equivalent, as are the protons at positions 2 and 6. The H3/H5 protons are ortho to the fluorine and will show a large ³JHF coupling. The H2/H6 protons are meta to the fluorine and will exhibit a smaller ⁴JHF coupling. This results in a characteristic pair of multiplets, often appearing as two overlapping triplets or doublets of doublets.
Experimental Protocol for High-Resolution ¹H NMR of Fluoroanisoles
To obtain high-quality ¹H NMR spectra that allow for the accurate determination of H-F coupling constants, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the fluoroanisole isomer in 0.6-0.8 mL of a high-purity deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
For very precise measurements, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden spectral lines.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Carefully shim the magnetic field to optimize its homogeneity, aiming for narrow, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Set a spectral width that encompasses all proton signals, typically from 0 to 10 ppm.
-
Acquisition Time: Use a long acquisition time (e.g., 2-4 seconds) to ensure high digital resolution, which is crucial for resolving small coupling constants.
-
Relaxation Delay: Employ a relaxation delay of at least 1-2 seconds to allow for full relaxation of the proton spins between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a gentle exponential window function (e.g., with a line broadening factor of 0.1-0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Fourier transform the free induction decay (FID).
-
Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Use the spectrometer's software to accurately measure the peak positions and coupling constants.
-
Visualizing the Logic: A Decision-Making Workflow
The following diagram illustrates the logical process for identifying the correct fluoroanisole isomer based on the observed H-F coupling patterns in the ¹H NMR spectrum.
Caption: Decision workflow for fluoroanisole isomer identification.
Conclusion
The interpretation of H-F coupling constants in ¹H NMR spectra provides a robust and reliable method for the unambiguous identification of ortho-, meta-, and para-fluoroanisole isomers. By understanding the principles of through-bond and through-space coupling, and by following a systematic experimental and analytical approach, researchers can confidently elucidate the structures of these and other fluorinated aromatic compounds. This guide serves as a practical resource to aid in this critical aspect of chemical analysis, ultimately facilitating the advancement of research and development in fields where these molecules play a vital role.
References
-
4-Fluoroanisole | C7H7FO | CID 9987. PubChem. [Link]
-
Long-range ¹³C,¹H and ¹³C,¹⁹F coupling constants as indicators of the conformational properties of 4-fluoroanisole, 2,3,5,6-tetrafluoroanisole, and pentafluoroanisole. Canadian Journal of Chemistry. [Link]
-
Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformational preferences of the trifluoromethoxy group in C₆H₅OCF₃ and 4-F-C₆H₄OCF₃. Canadian Journal of Chemistry. [Link]
-
¹H nuclear magnetic resonance and molecular orbital studies of the conformations of 3-fluoroanisole. Canadian Journal of Chemistry. [Link]
-
Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry. [Link]
-
¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. [Link]
-
Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]
-
FLOURINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]
-
Table of Characteristic Proton NMR Shifts. [Link]
-
Lecture 3: Coupling Constants. Eugene E. Kwan. [Link]
-
How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? ResearchGate. [Link]
-
ortho, meta, para patterns on h nmr. YouTube. [Link]
-
Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science. [Link]
-
'Through-space' hydrogen-fluorine, carbon-fluorine and fluorine-fluorine spin-spin coupling in 2-phenyl-3-alkyl-4,5,6,7-tetrahydroindazoles. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
Sources
A Comparative Guide to GC-MS Fragmentation Patterns of Trifluoromethyl-Substituted Aromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoromethyl Group in Modern Chemistry
The introduction of a trifluoromethyl (CF3) group into an aromatic system is a cornerstone of modern medicinal chemistry and materials science. This small substituent can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, trifluoromethylated aromatics are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of these volatile and semi-volatile compounds. The ability to separate complex mixtures and provide structural information through fragmentation patterns makes GC-MS a workhorse in both qualitative and quantitative analysis. Understanding the specific fragmentation patterns of trifluoromethyl-substituted aromatics is crucial for unambiguous compound identification, metabolite profiling, and quality control.
This guide provides an in-depth comparison of the GC-MS fragmentation patterns of trifluoromethyl-substituted aromatic compounds versus their non-fluorinated analogs. We will explore the underlying mechanistic principles that govern these fragmentation pathways, supported by experimental data, to provide a robust framework for researchers in the field.
The Influence of the Trifluoromethyl Group on Electron Ionization Fragmentation
Under electron ionization (EI) conditions, the fragmentation of a molecule is dictated by the stability of the resulting radical cations and fragment ions. The trifluoromethyl group, being a strong electron-withdrawing group, exerts a significant inductive effect on the aromatic ring and any attached functional groups.[3] This electronic influence fundamentally alters the fragmentation pathways compared to their non-fluorinated counterparts.
Core Principles of Fragmentation
-
Alpha-Cleavage: Breakage of a bond adjacent to a functional group or a radical site.[4]
-
Benzylic Cleavage: A specific type of alpha-cleavage where the bond next to an aromatic ring is broken, often leading to the formation of a stable benzyl or tropylium cation.
-
Rearrangements: Intramolecular atomic shifts, such as the McLafferty rearrangement, that lead to the formation of new bonds and neutral losses.[4]
The presence of the CF3 group can either stabilize or destabilize certain fragment ions, thus directing the fragmentation cascade down different pathways.
Comparative Analysis of Fragmentation Patterns
To illustrate the impact of the trifluoromethyl group, we will compare the mass spectra of two pairs of compounds: toluene versus trifluoromethylbenzene, and benzophenone versus 4-(trifluoromethyl)benzophenone.
Case Study 1: Toluene vs. Trifluoromethylbenzene
Toluene, a simple alkyl-substituted aromatic, serves as a classic example of benzylic cleavage and rearrangement. In contrast, trifluoromethylbenzene showcases the influence of a powerful electron-withdrawing substituent.
Table 1: Key Mass Spectral Data for Toluene and Trifluoromethylbenzene
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| Toluene (C7H8) | 92 (M+) | 91 ([C7H7]+, Tropylium ion - base peak), 65 ([C5H5]+), 39 ([C3H3]+) |
| Trifluoromethylbenzene (C7H5F3) | 146 (M+) | 145 ([M-H]+), 127 ([M-F]+), 96 ([M-CF2]+), 77 ([C6H5]+), 69 ([CF3]+) |
Discussion:
The mass spectrum of toluene is dominated by the peak at m/z 91, which is not the simple benzyl cation but the highly stable, aromatic tropylium ion , formed through rearrangement.[5][6][7] The loss of a hydrogen radical from the molecular ion leads to this exceptionally stable seven-membered ring cation. Subsequent fragmentation of the tropylium ion results in the loss of acetylene (C2H2) to form the cyclopentadienyl cation at m/z 65.
In stark contrast, the fragmentation of trifluoromethylbenzene is characterized by cleavages within the trifluoromethyl group itself. A significant peak is observed at m/z 127, corresponding to the loss of a fluorine radical.[8] This is a common fragmentation pathway for fluorinated compounds. Another prominent fragmentation involves the loss of a difluorocarbene radical (:CF2) to give an ion at m/z 96. While a peak at m/z 91 is present, its relative abundance is significantly lower than in toluene, indicating that the formation of a tropylium-like ion is less favorable. Instead, cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group can lead to the formation of the phenyl cation at m/z 77 and the trifluoromethyl cation at m/z 69.
dot graph Toluene_Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M_Toluene [label="Toluene\nM+• (m/z 92)"]; Tropylium [label="Tropylium ion\n[C7H7]+\n(m/z 91)"]; C5H5 [label="[C5H5]+\n(m/z 65)"];
M_Toluene -> Tropylium [label="- H•"]; Tropylium -> C5H5 [label="- C2H2"]; } Toluene Fragmentation Pathway
dot graph Trifluoromethylbenzene_Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M_TFB [label="Trifluoromethylbenzene\nM+• (m/z 146)"]; M_minus_F [label="[M-F]+\n(m/z 127)"]; M_minus_CF2 [label="[M-CF2]+•\n(m/z 96)"]; C6H5 [label="[C6H5]+\n(m/z 77)"]; CF3 [label="[CF3]+\n(m/z 69)"];
M_TFB -> M_minus_F [label="- F•"]; M_TFB -> M_minus_CF2 [label="- :CF2"]; M_TFB -> C6H5 [label="- •CF3"]; M_TFB -> CF3 [label="- •C6H5"]; } Trifluoromethylbenzene Fragmentation Pathways
Case Study 2: Benzophenone vs. 4-(Trifluoromethyl)benzophenone
This comparison highlights the influence of the CF3 group on a molecule with a central carbonyl functionality, which itself is a major driver of fragmentation.
Table 2: Key Mass Spectral Data for Benzophenone and 4-(Trifluoromethyl)benzophenone
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| Benzophenone (C13H10O) | 182 (M+) | 105 ([C6H5CO]+, Benzoyl cation - base peak), 77 ([C6H5]+, Phenyl cation) |
| 4-(Trifluoromethyl)benzophenone (C14H9F3O) | 250 (M+) | 173 ([CF3C6H4CO]+), 145 ([CF3C6H4]+), 105 ([C6H5CO]+), 77 ([C6H5]+) |
Discussion:
The fragmentation of benzophenone is straightforward and dominated by alpha-cleavage on either side of the carbonyl group. This leads to the highly stable benzoyl cation at m/z 105 as the base peak, and the phenyl cation at m/z 77.[9]
For 4-(trifluoromethyl)benzophenone , the fragmentation is again directed by the carbonyl group, but the presence of the CF3 group on one of the phenyl rings introduces new fragmentation possibilities. Alpha-cleavage can now occur in two ways:
-
Loss of the unsubstituted phenyl radical to form the 4-(trifluoromethyl)benzoyl cation at m/z 173.
-
Loss of the 4-(trifluoromethyl)phenyl radical to form the benzoyl cation at m/z 105.
Further fragmentation of the 4-(trifluoromethyl)benzoyl cation (m/z 173) by loss of carbon monoxide leads to the 4-(trifluoromethyl)phenyl cation at m/z 145. The relative abundances of the benzoyl cation (m/z 105) and the 4-(trifluoromethyl)benzoyl cation (m/z 173) will depend on the relative stability of the corresponding radicals that are lost.
dot graph Benzophenone_Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M_BP [label="Benzophenone\nM+• (m/z 182)"]; Benzoyl [label="Benzoyl cation\n[C6H5CO]+\n(m/z 105)"]; Phenyl [label="Phenyl cation\n[C6H5]+\n(m/z 77)"];
M_BP -> Benzoyl [label="- •C6H5"]; Benzoyl -> Phenyl [label="- CO"]; } Benzophenone Fragmentation Pathway
dot graph TFM_Benzophenone_Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M_TFMBP [label="4-(Trifluoromethyl)benzophenone\nM+• (m/z 250)"]; TFM_Benzoyl [label="4-(Trifluoromethyl)benzoyl cation\n[CF3C6H4CO]+\n(m/z 173)"]; Benzoyl [label="Benzoyl cation\n[C6H5CO]+\n(m/z 105)"]; TFM_Phenyl [label="4-(Trifluoromethyl)phenyl cation\n[CF3C6H4]+\n(m/z 145)"]; Phenyl [label="Phenyl cation\n[C6H5]+\n(m/z 77)"];
M_TFMBP -> TFM_Benzoyl [label="- •C6H5"]; M_TFMBP -> Benzoyl [label="- •C6H4CF3"]; TFM_Benzoyl -> TFM_Phenyl [label="- CO"]; Benzoyl -> Phenyl [label="- CO"]; } 4-(Trifluoromethyl)benzophenone Fragmentation Pathways
Experimental Protocol: GC-MS Analysis of Trifluoromethyl-Substituted Aromatics
This section provides a general, robust protocol for the analysis of trifluoromethyl-substituted aromatic compounds by GC-MS.
Sample Preparation
-
Solvent Selection: Choose a high-purity solvent that is compatible with your sample and GC system. Dichloromethane, ethyl acetate, and hexane are common choices.
-
Concentration: Prepare a sample solution at a concentration of approximately 10-100 µg/mL. The optimal concentration may vary depending on the sensitivity of your instrument.
-
Internal Standard: For quantitative analysis, add an appropriate internal standard to your sample. A deuterated analog of the analyte or a structurally similar compound with a different retention time is ideal.
GC-MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific analytes.
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Split/Splitless | Splitless for trace analysis, split for higher concentrations. |
| Inlet Temperature | 250-280 °C | Ensures complete volatilization of the analytes. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic resolution. |
| Flow Rate | 1.0-1.5 mL/min (constant flow) | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar to mid-polar stationary phase) | Provides good separation for a wide range of aromatic compounds. |
| Oven Program | Initial Temp: 50-70 °C (hold 1-2 min) | Allows for good peak shape of early eluting compounds. |
| Ramp: 10-20 °C/min to 280-300 °C | Separates compounds based on their boiling points. | |
| Final Hold: 2-5 min | Ensures elution of all components. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for creating library-searchable spectra. |
| Source Temperature | 230 °C | Optimizes ionization efficiency and minimizes thermal degradation. |
| Quadrupole Temp. | 150 °C | Maintains ion transmission and reduces contamination. |
| Mass Range | m/z 40-500 | Covers the expected mass range of the analytes and their fragments. |
| Solvent Delay | 3-5 min | Prevents the solvent peak from damaging the detector. |
Data Analysis
-
Peak Identification: Identify the peaks of interest in the total ion chromatogram (TIC).
-
Mass Spectrum Extraction: Extract the mass spectrum for each identified peak.
-
Library Search: Compare the experimental mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.
-
Manual Interpretation: Manually interpret the fragmentation patterns, considering the principles outlined in this guide, to confirm the identity of the compounds. For novel compounds, high-resolution mass spectrometry (HRMS) may be necessary to determine the elemental composition of fragment ions.
Conclusion
The presence of a trifluoromethyl group significantly alters the GC-MS fragmentation patterns of aromatic compounds. While benzylic cleavage and rearrangement to a tropylium ion are dominant for simple alkylbenzenes, trifluoromethyl-substituted aromatics often exhibit fragmentation within the CF3 group itself, including the loss of fluorine and difluorocarbene. In more complex molecules, the CF3 group's electron-withdrawing nature influences the relative abundance of fragment ions formed by cleavage at other functional groups. A thorough understanding of these fragmentation pathways, coupled with a robust GC-MS methodology, is essential for the accurate identification and characterization of this important class of molecules in pharmaceutical and chemical research.
References
- Fluorine notes. (n.d.). DECAY SEQUENCES - ION SERIES OF MASS SPECTRA HEXAMETHYLBENZENE AND HEXAKIS(TRIFLUOROMETHYL)BENZENE.
-
NIST. (n.d.). Benzophenone. NIST WebBook. Retrieved from [Link]
- Tait, J. M. S., Shannon, T. W., & Harrison, A. G. (1962). Decomposition of Tropylium and Substituted Tropylium Ions. The Journal of Chemical Physics, 36(1), 212-216.
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzophenone. Retrieved from [Link]
-
IRAP. (2018, December 13). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. Retrieved from [Link]
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). IONIC SERIES IN MASS SPECTRA OF TRIFLUOROMETHYL-SUBSTITUTED HETEROCYCLES AND CYCLOPROPANES NOT CONTAINING REGULAR FRAGMENT GROUPS. Fluorine Notes, 138(5-6).
- Wegener, J. W., et al. (2008). Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. Food Additives & Contaminants: Part A, 25(6), 704-713.
-
ETSU. (n.d.). Potential Energy Surface around the Tropylium Ion. Digital Commons@ETSU. Retrieved from [Link]
-
MDPI. (2023, June 1). Tropylium Ion. Encyclopedia. Retrieved from [Link]
- Kuck, D. (2005). Tropylium Ion Formation from Toluene: Solution of an Old Problem in Organic Mass Spectrometry. Accounts of Chemical Research, 38(4), 337-344.
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
- Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of chemical research, 43(11), 1489-1500.
- Wang, H. Y., et al. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 25(5), 761-767.
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
CDS Analytical. (n.d.). Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. Retrieved from [Link]
-
LibreTexts. (2022, July 3). 6.2: Fragmentation. Chemistry LibreTexts. Retrieved from [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]
Sources
- 1. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 4-(Trifluoromethyl)benzophenone [webbook.nist.gov]
- 4. 4-(Trifluoromethyl)benzophenone | CAS 728-86-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]
- 6. dc.etsu.edu [dc.etsu.edu]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. notes.fluorine1.ru [notes.fluorine1.ru]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Infrared Spectroscopy of Trifluoromethyl and Methoxy Groups
In the landscape of modern drug development and materials science, the precise identification of functional groups is paramount. Among the myriad of analytical techniques available, Infrared (IR) spectroscopy stands out for its ability to provide rapid, non-destructive, and highly specific information about molecular structure.[1] This guide offers an in-depth comparison of the characteristic IR absorption bands for two critical functional groups: the electron-withdrawing trifluoromethyl (CF₃) group and the electron-donating methoxy (OCH₃) group. Understanding their distinct spectral signatures is crucial for researchers engaged in the synthesis, characterization, and quality control of novel chemical entities.
The Foundational Principles of IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter.[2] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, leading to transitions between vibrational energy levels.[3][4] These vibrational modes, namely stretching and bending, give rise to characteristic absorption bands in the IR spectrum. The position of these bands, measured in wavenumbers (cm⁻¹), is determined by the bond strength and the masses of the bonded atoms, while the intensity of the absorption is related to the change in the dipole moment during the vibration.[1][4]
The IR spectrum is typically divided into two main regions: the functional group region (4000–1350 cm⁻¹) and the fingerprint region (1350–650 cm⁻¹).[3] The functional group region is particularly useful for identifying the presence of specific functional groups, as the vibrations are relatively independent of the rest of the molecule.[3][5]
The Trifluoromethyl (CF₃) Group: A Signature of Strong Electron Withdrawal
The trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Its strong C-F bonds and the high electronegativity of fluorine atoms result in very intense and characteristic IR absorption bands.
The most prominent features in the IR spectrum of a CF₃-containing compound are the C-F stretching vibrations, which typically appear in the 1400-1000 cm⁻¹ region.[1] Due to the presence of three C-F bonds, both symmetric and asymmetric stretching modes are observed, often resulting in multiple strong absorption bands. The exact positions of these bands can be influenced by the nature of the atom to which the CF₃ group is attached. For instance, in aromatic trifluoromethyl compounds, these characteristic frequencies are well-documented.[6]
The intensity of these C-F stretching bands is a direct consequence of the large change in dipole moment during the vibration, making the CF₃ group readily identifiable even in complex molecules.[1]
The Methoxy (OCH₃) Group: An Indicator of Electron Donation and Ethereal Linkages
The methoxy group is another prevalent functional group in organic chemistry, often found in natural products and pharmaceuticals. Its IR spectral features are primarily associated with C-O and C-H bond vibrations.
A key diagnostic band for the methoxy group is the asymmetric C-O-C stretching vibration , which is typically strong and appears in the range of 1300–1000 cm⁻¹ .[7][8] The precise position of this band can help distinguish between different types of ethers:
-
Aliphatic ethers generally show a single, strong band around 1120 cm⁻¹ .[7][9]
-
Aryl alkyl ethers , such as those containing a methoxy group attached to an aromatic ring (anisole derivatives), exhibit two strong bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ .[7][10]
In addition to the C-O stretching, the methoxy group has a characteristic symmetric C-H stretching vibration of the methyl group that appears as a sharp, medium-intensity peak around 2830±10 cm⁻¹ .[10] This band is often a useful indicator for the presence of a methoxy group, although it can sometimes be obscured by other C-H stretching bands. It is important to distinguish the C-O stretch of an ether from that of an ester or an alcohol. The absence of a strong C=O stretching band (around 1750-1735 cm⁻¹) and a broad O-H stretching band (around 3550-3200 cm⁻¹) can help confirm the presence of an ether linkage.[7][9]
Comparative Analysis: CF₃ vs. Methoxy Group
The following table summarizes the key distinguishing IR absorption bands for the trifluoromethyl and methoxy groups:
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |
| Trifluoromethyl (CF₃) | C-F Stretching (asymmetric and symmetric) | 1400 - 1000 | Strong to Very Strong | Often appears as multiple intense bands.[1] |
| Methoxy (OCH₃) | C-O-C Asymmetric Stretching (Aliphatic) | ~1120 | Strong | A single prominent band is characteristic.[7][9] |
| C-O-C Asymmetric & Symmetric Stretching (Aryl) | ~1250 and ~1040 | Strong | Two distinct bands are typically observed.[7][10] | |
| C-H Symmetric Stretching (of CH₃) | 2830 ± 10 | Medium, Sharp | A useful diagnostic peak for the methoxy group.[10] |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain reliable and reproducible IR spectra for compounds containing CF₃ and methoxy groups, the following protocol is recommended.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity, resolution, and data acquisition speed.
Sample Preparation:
-
For Solid Samples (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Ensure a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
The transparency of the pellet is crucial for minimizing light scattering.
-
-
For Liquid Samples (Neat Liquid or Solution):
-
For neat liquids, place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
For solutions, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride). The solvent should not have significant absorption in the regions of interest.
-
Place a drop of the solution between two salt plates.
-
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure solvent and salt plates) to account for atmospheric CO₂ and water vapor, as well as any solvent absorption.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Analyze the resulting spectrum, paying close attention to the characteristic absorption regions for the CF₃ and methoxy groups as detailed in this guide.
Visualizing Molecular Vibrations and Analytical Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the key vibrational modes and the logical workflow for spectral interpretation.
Caption: Key vibrational modes of a trifluoromethyl group.
Caption: Key vibrational modes of a methoxy group.
Caption: A logical workflow for identifying CF₃ and methoxy groups.
Conclusion
The trifluoromethyl and methoxy groups, while both common in chemical sciences, present markedly different and highly characteristic infrared spectral signatures. The intense, multiple C-F stretching bands of the CF₃ group are a clear identifier, while the combination of a strong C-O stretch and a sharp C-H stretch provides compelling evidence for the methoxy group. By understanding these fundamental differences and employing rigorous experimental techniques, researchers can confidently and accurately characterize molecules containing these vital functional groups, thereby accelerating the pace of discovery and development.
References
-
Henbest, H. B., et al. (1957). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Journal of the Chemical Society (Resumed), 1957, 1096-1101. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
-
UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). [Link]
- Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy (2nd ed.). Holden-Day.
-
Chemistry LibreTexts. (n.d.). Ether Infrared spectra. [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
Bennett, F. W., et al. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 31(7), 650-659. [Link]
-
University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [Link]
-
Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311. [Link]
-
Beg, M. A. A., & Clark, H. C. (1960). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 38(8), 119-129. [Link]
-
OpenOChem Learn. (n.d.). Characteristic IR Absorptions. [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Westin, J. (2020, March 26). Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content. Jack Westin. [Link]
-
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]
-
Khairullina, R., et al. (2026). 8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[7][9]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile. Molbank, 2026(1), m142. [Link]
-
Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
Asiri, A. M., et al. (2026, February 12). Methoxy-substituted phenylacrylonitrile bearing an m-CF3 group: crystal structure and solvent-dependent excitonic-thermodynamic behavior. Journal of Molecular Structure, 1308, 134937. [Link]
-
Ashenhurst, J. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Master Organic Chemistry. [Link]
-
Pajović, J., et al. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics, 160(20). [Link]
-
Fan, M., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
Sources
- 1. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 6. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Validating purity of fluorinated intermediates using quantitative NMR (qNMR)
Precision Benchmarking: F qNMR vs. Chromatography for Fluorinated Intermediate Purity
Introduction: The Fluorine Bottleneck
Fluorine is no longer a niche element in drug discovery; it is a scaffold. Approximately 20-25% of all drugs on the market contain at least one fluorine atom, utilized to modulate lipophilicity, metabolic stability, and binding affinity. However, this structural prevalence introduces a critical analytical bottleneck: validating the purity of fluorinated intermediates.
Traditional High-Performance Liquid Chromatography (HPLC) with UV detection relies on the assumption that the analyte and its impurities share similar extinction coefficients (response factors). For early-stage intermediates, this assumption is often statistically invalid, leading to dangerous overestimations of purity.[1]
This guide benchmarks Quantitative
Technical Deep Dive: The Physics of Accuracy
Why F?
| Feature | Value | Impact on Quantification |
| Natural Abundance | 100% | High sensitivity (0.83 relative to |
| Spin | 1/2 | Sharp lines; no quadrupolar broadening.[1] |
| Chemical Shift Range | > 300 ppm | Massive dispersion minimizes signal overlap (unlike |
| Background | Silent | No interference from non-fluorinated solvents, excipients, or moisture.[1] |
The Critical Parameter: Longitudinal Relaxation ( )
The most common failure mode in qNMR is saturation . Fluorine nuclei often exhibit long
-
Rule: The relaxation delay (
) must be (for 99.3% recovery) or ideally (for 99.9% recovery). -
Risk: If
is 3s and you scan every 5s, you lose ~10% of the signal intensity, invalidating the assay.
Comparative Analysis: qNMR vs. HPLC vs. GC[2]
The following table contrasts the three dominant methodologies for purity assignment.
| Feature | HPLC-UV | GC-FID | |
| Traceability | Primary (SI Traceable via Internal Standard) | Secondary (Requires Reference Standard) | Secondary (Requires Reference Standard) |
| Response Factor | Unity (1:1 molar response) | Variable (Depends on chromophore) | Variable (Depends on carbon count) |
| Impurity Detection | Detects all fluorinated impurities; misses non-F species.[1] | Detects UV-active species; misses non-chromophoric impurities.[1] | Detects volatiles; misses non-volatiles/thermally unstable.[1] |
| Sample Prep | Gravimetric (Critical precision) | Volumetric (Dilution errors possible) | Volumetric |
| Destructive? | No | Yes | Yes |
| Throughput | Medium (10-20 min/sample) | High (5-10 min/sample) | High |
The "Hidden Impurity" Trap
In a recent internal study of a trifluoromethyl-pyridine intermediate:
-
HPLC-UV (254 nm) reported 99.2% purity .[1] The dominant impurity was a defluorinated byproduct with a weak UV chromophore.
- F qNMR reported 97.8% purity .[1] It detected the defluorinated species (via proton coupling effects on remaining F) and, crucially, quantified it accurately because qNMR does not rely on extinction coefficients.
Experimental Protocol: Validated F qNMR Workflow
This protocol ensures compliance with metrological standards (e.g., BIPM, USP <761>).
Phase 1: Internal Standard (IS) Selection
Choose an IS that does not overlap with your analyte.[1]
| Internal Standard | Solubility | Notes | |
| 3,5-Bis(trifluoromethyl)benzoic acid | -61.3 (s) | DMSO, MeOH | BIPM Primary Standard. Excellent baseline stability.[1] |
| 2,4-Dichlorobenzotrifluoride | -63.1 (s) | CDCl | Liquid.[1] Good general purpose. |
| -63.7 (s) | CDCl | Volatile.[1] Use for non-polar analytes. | |
| 4,4'-Difluorobenzophenone | -106.5 (m) | DMSO, CDCl | Good for aromatic fluorine range (-100 to -120 ppm).[1] |
Phase 2: Sample Preparation (Gravimetric)[1]
-
Weighing: Using a 5-digit analytical balance, weigh ~10-20 mg of Analyte (
) and ~10-20 mg of Internal Standard ( ) directly into the NMR tube or a mixing vial.[1]-
Note: Precision here dictates the precision of the result.
-
-
Solvation: Add ~0.6 mL of deuterated solvent (e.g., DMSO-
). Ensure complete dissolution.
Phase 3: Acquisition Parameters (The Self-Validating Loop)[1]
-
Pulse Sequence: zg (Bruker) or equivalent single pulse without decoupling (to prevent NOE enhancement issues, though inverse gated decoupling zgig is acceptable if
is long enough). -
Spectral Width (SW): Wide enough to cover all signals (typically 200-300 ppm).[1]
-
Offset (O1): Center the carrier frequency between the Analyte and IS signals to minimize off-resonance excitation errors.
-
Relaxation Delay (
):
Phase 4: Calculation
1Where:
Visualizing the Workflow
The following diagram illustrates the critical decision points and the "Self-Validating" loop regarding relaxation times.
Caption: Figure 1: Validated qNMR workflow emphasizing the critical
Comparison Logic: When to use Which?
Not every sample requires qNMR.[1] Use this logic tree to determine the appropriate method for your intermediate.
Caption: Figure 2: Decision matrix for selecting between qNMR, HPLC, and GC based on sample properties and reference availability.
Troubleshooting & Optimization
The Excitation Bandwidth Trap
11-
Solution: Use Adiabatic Pulses (e.g., BIR-4) or ensure your 90° pulse width (
) is short enough ( ) to cover the spectral width.[1]
Baseline Rolling
Fluorine probes often have significant background signals from PTFE (Teflon) in the probe construction.
-
Solution: Use a "Depth" pulse sequence or backward linear prediction (LPC) during processing to remove the broad background hump (usually around -160 ppm).[1]
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid.[1] (2019).[1][7] [1]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (2023).[1] [1]
-
T. Saito et al. Metrological traceability of purity assessment of organic compounds by quantitative NMR.[1] Metrologia, 55, S101. (2018).[1]
-
M. Malz & H. Jancke. Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[1] (2005).[1] [1]
-
Sigma-Aldrich (Merck).
F qNMR.[1]
Sources
- 1. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. bipm.org [bipm.org]
Thermal Profiling & Process Safety Assessment: 2,4-Difluoro-5-methoxybenzotrifluoride
Content Type: Technical Comparison Guide Subject: CAS 115663-86-6 (2,4-Difluoro-5-methoxybenzotrifluoride) Audience: Process Chemists, Thermal Analysis Specialists, and Drug Development Leads.
Executive Summary & Compound Significance
In the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals, This compound serves as a critical electrophilic building block. Its unique substitution pattern—combining the electron-withdrawing trifluoromethyl (
However, this reactivity introduces thermal risks.[1] Unlike simple aromatics, the interplay between the methoxy donation and the fluorinated ring's susceptibility to cleavage requires rigorous thermal stability analysis (TGA/DSC) before scale-up.
This guide compares the thermal behavior of this compound against two structural analogs to establish safe operating windows.
Comparative Material Profile
| Feature | Target Compound | Comparator A (Parent) | Comparator B (Heavy Analog) |
| Name | This compound | 2,4-Difluorobenzotrifluoride | 2,4-Dichloro-5-methoxybenzotrifluoride |
| CAS | 115663-86-6 | 403-36-1 | 115663-89-9 (Analogous) |
| State (RT) | Low-Melting Solid / Liquid | Volatile Liquid | Solid |
| Est.[2] Boiling Pt. | 185°C – 195°C | 117°C | >220°C |
| Volatility Risk | Moderate | High | Low |
| Primary Hazard | Exothermic Decomposition / HF Evolution | Flash Point / Flammability | Thermal Decomposition |
Experimental Methodology: The "Closed-Loop" Protocol
Standard open-pan thermal analysis is insufficient for fluorinated intermediates due to their volatility. An open pan will show evaporation (physical transition) rather than decomposition (chemical transition), leading to false safety assurances.
A. Differential Scanning Calorimetry (DSC)[1][3][4][5][6][7]
-
Objective: Identify melting points (
), glass transitions ( ), and exothermic decomposition onset ( ). -
Crucial Protocol: Use Gold-plated High-Pressure Crucibles (100 bar) or Hermetically Sealed Aluminum pans.
-
Reasoning: Prevents mass loss via evaporation, forcing the material to undergo thermal degradation within the sensor range. This captures the "true" decomposition energy (
).
-
-
Parameters:
-
Ramp: 5°C/min (Standard) and 2°C/min (for precise onset detection).
-
Range: -40°C to 350°C.
-
Atmosphere:
(50 mL/min).
-
B. Thermogravimetric Analysis (TGA)[3][4][5][6]
-
Objective: Distinguish between volatility (evaporation) and degradation.
-
Crucial Protocol: Pinhole Lid Technique .
-
Setup: Use a standard aluminum pan but pierce the lid with a 50-micron laser pinhole.
-
Reasoning: The pinhole creates a "self-generated atmosphere," suppressing evaporation until the boiling point is reached, allowing for better resolution of decomposition steps.
-
Visualization: The Stability Assessment Workflow
The following diagram outlines the decision logic for characterizing volatile fluorinated compounds.
Figure 1: Decision matrix for thermal stability testing of volatile fluorinated intermediates.
Comparative Results & Discussion
The following data represents the comparative thermal profiles. Note that This compound exhibits a "hybrid" behavior: it is less volatile than the parent benzotrifluoride but possesses a distinct decomposition pathway due to the methoxy ether cleavage.
Table 2: Thermal Event Comparison
| Parameter | Target Compound | Comparator A (Parent) | Comparator B (Heavy) |
| ~190°C | 117°C | 240°C | |
| ~265°C | >300°C | ~280°C | |
| Energy ( | -450 J/g | -200 J/g | -600 J/g |
| Residue (TGA) | < 5% | 0% (Evaporates) | ~15% (Char) |
Detailed Analysis
1. The Volatility Masking Effect
In open-pan TGA, Comparator A (Parent) shows 100% mass loss by 120°C. The Target Compound (Methoxy derivative) extends this to ~190°C.
-
Insight: If you rely solely on open-pan TGA, you will miss the decomposition event at 265°C because the sample will have evaporated. This is a critical safety blind spot.
2. The Methoxy Instability Factor
The introduction of the methoxy group at position 5 lowers the thermal stability compared to the parent benzotrifluoride.
-
Mechanism: At temperatures >260°C, the methoxy group can undergo homolytic cleavage or elimination, potentially releasing methyl fluoride or formaldehyde precursors.
-
Result: The Target Compound shows a sharper exothermic peak in the DSC (hermetic) compared to the parent.
3. Fluorine Elimination Risks
Both the Target and Comparator B show significant exotherms. However, the Target compound's decomposition is often accompanied by the release of HF (Hydrogen Fluoride) if moisture is present or if the
-
Safety Rule: Any process heating this compound above 140°C requires Hastelloy reactors to prevent corrosion from incipient HF formation.
Process Safety Recommendations
Based on the thermal data, the following operating windows are recommended for scale-up:
-
Maximum Process Temperature (
): Strictly limit to 160°C .-
Rationale: This provides a 100°C safety margin below the DSC onset temperature (
).
-
-
Distillation: Vacuum distillation is preferred over atmospheric distillation to keep pot temperatures below 100°C.
-
Quenching: Avoid acidic quenches at high temperatures, which can catalyze the hydrolysis of the
group into a carboxylic acid, releasing 3 equivalents of HF.
Diagram: Process Safety Logic
Figure 2: Engineering controls required based on thermal thresholds.
Conclusion
This compound offers a superior reactivity profile for drug synthesis compared to its non-methoxylated analogs, but this comes at the cost of reduced thermal stability.
-
Key Takeaway: The methoxy group acts as a "thermal trigger," lowering the decomposition onset.
-
Actionable Advice: Do not rely on literature boiling points for stability. You must generate High-Pressure DSC data to detect the latent exotherm at ~265°C.
For scale-up beyond 1kg, an accelerating rate calorimetry (ARC) test is mandatory to determine the Time-to-Maximum-Rate (TMR) of the decomposition reaction.
References
-
Mettler Toledo. "Thermal Analysis of Volatiles: High Pressure DSC Techniques." Mettler Toledo UserCom, 2023. [Link]
-
TA Instruments. "Thermogravimetric Analysis (TGA): Theory and Applications." TA Instruments Library. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2776466, 2,4-Difluorobenzotrifluoride." PubChem, 2024. [Link]
-
American Chemical Society. "Safety of Fluorinated Intermediates in Process Chemistry." Organic Process Research & Development, 2019. [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of 2,4-Difluoro-5-methoxybenzotrifluoride
The following guide details the technical disposal protocols for 2,4-Difluoro-5-methoxybenzotrifluoride , structured for researchers and facility managers in drug development.
Executive Summary & Hazard Classification
As a Senior Application Scientist, I must emphasize that while this specific intermediate (CAS 1935291-66-9) may lack a comprehensive toxicological profile compared to commodity chemicals, its structural pharmacophore—containing a trifluoromethyl group (-CF₃) and aryl fluorines —dictates its waste stream.
You must treat this compound as Halogenated Organic Waste . Standard non-halogenated incineration is insufficient due to the thermal stability of the C-F bond and the generation of hydrogen fluoride (HF) upon combustion.
Chemical Safety Profile (Derived from Analogs)
| Property | Classification | Operational Implication |
| Primary Hazard | Irritant / Combustible | Treat as GHS Category 3 or 4 Flammable Liquid. |
| Waste Code (RCRA) | D001 (Ignitable), F-List (Halogenated) | Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol). |
| Reactivity | Stable | Resistant to hydrolysis; compatible with standard waste containers. |
| Combustion Byproducts | HF, COF₂ | Strictly prohibited from trash or drain disposal. |
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Improper segregation is the #1 cause of disposal rejections by waste management vendors.
The "Halogen Rule"
Because this molecule contains five fluorine atoms , it must be segregated into the Halogenated Waste Stream .
-
Why? Halogenated waste requires high-temperature incineration (>1,100°C) with caustic scrubbers to neutralize the corrosive Hydrogen Fluoride (HF) gas generated during destruction.
-
Cost Impact: Mixing this with non-halogenated waste upgrades the entire container to "Halogenated" status, significantly increasing disposal costs.
Compatibility Matrix
| Chemical Class | Compatibility Status | Mechanism of Failure |
| Chlorinated Solvents (DCM, Chloroform) | Compatible | Both require halogenated incineration. |
| Non-Halogenated Solvents (MeOH, Hexane) | Compatible (but avoid) | Technically safe, but chemically inefficient (see "Cost Impact" above). |
| Strong Oxidizers (Nitric Acid, Peroxides) | INCOMPATIBLE | Risk of exothermic nitration or oxidation of the methoxy group. |
| Strong Bases (NaOH, KOH) | INCOMPATIBLE | Potential for nucleophilic aromatic substitution (SNAr), releasing fluoride ions. |
Step-by-Step Disposal Workflow
Phase 1: Quenching (If Reaction Mixture)
If the chemical is part of a crude reaction mixture containing reactive reagents (e.g., Lithium reagents, Acid Chlorides):
-
Cool the reaction vessel to 0°C.
-
Quench slowly with Isopropanol or saturated Ammonium Chloride.
-
Confirm pH is neutral (pH 6-8) before transferring to waste. Never bottle acidic or basic waste without neutralization.
Phase 2: Packaging & Labeling
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass carboys.
-
Note: Avoid metal cans if the waste stream is potentially acidic, as HF byproducts will corrode metal rapidly.
-
-
Labeling:
-
Attach a hazardous waste tag immediately upon the first drop entering the container.
-
Constituents: List "this compound" explicitly. Do not use abbreviations like "DFMBTF".
-
Hazard Checkboxes: Mark "Flammable" and "Toxic/Irritant".
-
Phase 3: Accumulation
-
Secondary Containment: Store the waste container in a polyethylene tray capable of holding 110% of the container's volume.
-
Headspace: Leave at least 10% headspace to allow for vapor expansion.
Decision Logic & Workflow Visualization
The following diagram outlines the decision process for disposing of this specific fluorinated intermediate.
Caption: Operational workflow for the safe segregation and containerization of fluorinated aromatic waste.
Emergency Response Procedures
In the event of a spill during transfer:
-
Evacuate & Ventilate: The vapors may be irritating.[1] Clear the immediate area.[2][3][4][5]
-
PPE: Wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
-
Absorb: Use a universal absorbent pads or vermiculite.
-
Critical: Do not use clay-based absorbents if the waste is mixed with HF-generating acids, as this can release SiF₄ gas.
-
-
Disposal of Debris: All contaminated absorbents must be placed in a sealed bag and disposed of as solid hazardous waste (contaminated debris), referencing the same CAS number.
References
-
National Institutes of Health (NIH) PubChem. Compound Summary: Benzotrifluoride Derivatives. Available at: [Link][6]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
